3-(2-Methoxyethoxy)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(2-methoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-11-5-6-12-9-4-2-3-8(10)7-9/h2-4,7H,5-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNUSMIPHMAFKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586341 | |
| Record name | 3-(2-Methoxyethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110178-35-3 | |
| Record name | 3-(2-Methoxyethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-methoxyethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 3-(2-Methoxyethoxy)aniline from 1-bromo-3-(2-methoxyethoxy)benzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-(2-methoxyethoxy)aniline, a valuable intermediate in pharmaceutical and materials science research, starting from 1-bromo-3-(2-methoxyethoxy)benzene. The core of this guide focuses on two prominent and effective methods for the formation of the crucial C-N bond: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This document presents a comparative analysis of these methodologies, detailed experimental protocols, and quantitative data to aid researchers in selecting and implementing the most suitable synthetic route for their specific needs.
Introduction
Aryl amines are a ubiquitous structural motif in a vast array of biologically active molecules and functional materials. The targeted synthesis of substituted anilines, such as this compound, is therefore of significant interest to the scientific community. The starting material, 1-bromo-3-(2-methoxyethoxy)benzene, provides a readily accessible platform for the introduction of the amino group via cross-coupling reactions. This guide will explore the two primary catalytic systems employed for this transformation.
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] It is renowned for its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to traditional methods.[1][2]
The Ullmann condensation , a classical copper-catalyzed reaction, represents an alternative and often more economical approach for the synthesis of aryl amines.[3] While traditionally requiring harsh reaction conditions, modern advancements have led to the development of more efficient and milder protocols.[3][4]
This guide will provide a detailed examination of both methodologies, enabling researchers to make an informed decision based on factors such as desired yield, cost, and available resources.
Comparative Analysis of Synthetic Methodologies
The choice between the Buchwald-Hartwig amination and the Ullmann condensation for the synthesis of this compound will depend on several factors. The following table summarizes the key features of each reaction based on data from analogous transformations.
Table 1: Comparison of Buchwald-Hartwig Amination and Ullmann Condensation for the Synthesis of Aryl Amines
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper-based (e.g., CuI, Cu₂O) |
| Ligand | Phosphine-based (e.g., XPhos, RuPhos, BINAP) | Often ligand-free or with simple ligands (e.g., N,N-dimethylglycine, phenanthroline) |
| Reaction Temperature | Generally milder (Room temp. to ~110 °C) | Typically higher (~90 °C to >200 °C), though modern methods allow for lower temperatures.[3][4] |
| Base | Strong non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) | Often inorganic bases (e.g., K₂CO₃, Cs₂CO₃) |
| Substrate Scope | Very broad, tolerant of many functional groups | Traditionally required activated aryl halides, but modern methods have expanded the scope.[3][4] |
| Yields | Generally high to excellent | Can be variable, but modern protocols offer good to excellent yields.[4] |
| Cost | Palladium catalysts and phosphine ligands can be expensive. | Copper catalysts are generally more cost-effective. |
Experimental Protocols
The following protocols are adapted from established procedures for similar substrates and provide a starting point for the synthesis of this compound. Optimization may be required to achieve the desired yield and purity.
Method 1: Buchwald-Hartwig Amination
This palladium-catalyzed method is expected to provide high yields under relatively mild conditions. The use of an ammonia surrogate or aqueous ammonia is a common strategy for the synthesis of primary anilines.[5]
Reaction Scheme:
Table 2: Representative Quantitative Data for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Aryl Bromide | Ammonia Source | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-3-butoxy-5-nitrobenzene | aq. NH₃ | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | High (not specified)[2] |
| 2 | Bromobenzene | LiN(SiMe₃)₂ | Pd(dba)₂ (1) | BINAP (1.5) | LiN(SiMe₃)₂ | Toluene | 80 | 24 | 85 |
| 3 | 4-Bromotoluene | Aniline | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaOtBu | Toluene | 100 | 18 | 98 |
Experimental Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add 1-bromo-3-(2-methoxyethoxy)benzene (1.0 mmol, 1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and a suitable phosphine ligand such as XPhos (0.04 mmol, 4 mol%).
-
Addition of Base and Solvent: Add a base, for example, potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.). Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous toluene (5 mL) via syringe.
-
Addition of Ammonia Source: Add an ammonia source, such as aqueous ammonia (28-30%, 5.0 mmol, 5.0 equiv.), via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Method 2: Ullmann Condensation
This copper-catalyzed method provides a more economical alternative to the Buchwald-Hartwig amination. The use of a ligand such as N,N-dimethylglycine can significantly improve the reaction efficiency and allow for milder conditions.[4]
Reaction Scheme:
Table 3: Representative Quantitative Data for Ullmann Condensation of Aryl Bromides
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenyl bromide | 4-Chlorophenol | CuI (10) | N,N-dimethylglycine (30) | Cs₂CO₃ | Dioxane | 90 | 24 | 75[4] |
| 2 | 1-Bromo-4-nitrobenzene | Aniline | CuI (10) | Phenanthroline (20) | K₂CO₃ | DMF | 120 | 24 | 85 |
| 3 | 3-Bromobenzoic acid | Aniline | CuI (5) | None | K₂CO₃ | NMP | 150 | 18 | 78 |
Experimental Procedure:
-
Reaction Setup: In a sealable reaction tube, combine 1-bromo-3-(2-methoxyethoxy)benzene (1.0 mmol, 1.0 equiv.), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), a ligand such as N,N-dimethylglycine (0.3 mmol, 30 mol%), and a base like cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Addition of Solvent and Amine Source: Add a suitable solvent such as 1,4-dioxane (5 mL) and an ammonia source, for example, aqueous ammonia (28-30%, 5.0 mmol, 5.0 equiv.).
-
Reaction: Seal the tube and heat the mixture to approximately 90-120 °C with stirring. Monitor the reaction's progress using TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the overall synthetic workflow and the catalytic cycles of the described reactions.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle for the Ullmann condensation.
Product Characterization
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
Table 4: Expected Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.1 (t, 1H, Ar-H), ~6.4-6.3 (m, 3H, Ar-H), ~4.1 (t, 2H, -OCH₂-), ~3.8 (t, 2H, -CH₂O-), ~3.7 (br s, 2H, -NH₂), ~3.45 (s, 3H, -OCH₃). |
| ¹³C NMR (CDCl₃) | δ (ppm): ~160 (Ar-C-O), ~148 (Ar-C-N), ~130 (Ar-C-H), ~108 (Ar-C-H), ~105 (Ar-C-H), ~102 (Ar-C-H), ~71 (-OCH₂-), ~68 (-CH₂O-), ~59 (-OCH₃). |
| Mass Spec. (ESI+) | m/z: 168.10 [M+H]⁺ |
Note: The predicted NMR data is based on the analysis of similar substituted anilines and may vary slightly.
Conclusion
This technical guide has outlined two robust and efficient methods for the synthesis of this compound from 1-bromo-3-(2-methoxyethoxy)benzene. The Buchwald-Hartwig amination offers high yields and broad functional group tolerance, albeit at a potentially higher cost. The Ullmann condensation provides a more economical alternative, with modern protocols offering improved reaction conditions and yields. The choice of methodology will ultimately be guided by the specific requirements of the research, including scale, cost, and available equipment. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
References
An In-Depth Technical Guide to 3-(2-Methoxyethoxy)aniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2-Methoxyethoxy)aniline is an aromatic amine that serves as a versatile building block in organic synthesis. Its unique combination of a reactive aniline moiety and a flexible methoxyethoxy side chain makes it a valuable intermediate in the preparation of more complex molecules, particularly within the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed experimental protocol for its synthesis, and a discussion of its potential applications in drug discovery and development.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the tables below. These properties are essential for its handling, storage, and application in chemical reactions.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 110178-35-3 | [1] |
| Molecular Formula | C₉H₁₃NO₂ | [1] |
| Molecular Weight | 167.21 g/mol | [1] |
| Appearance | Yellow liquid | [1] |
| Boiling Point | 112 °C at 0.11 Torr | [1] |
| Density (Predicted) | 1.078 ± 0.06 g/cm³ | [1] |
| Storage | 2-8°C, protect from light | [1] |
Table 2: Spectroscopic Data of this compound (Predicted)
| Spectroscopic Data | Predicted Chemical Shifts / Key Peaks |
| ¹H NMR (CDCl₃) | δ ~ 7.1 (t, 1H, Ar-H), ~6.3-6.4 (m, 3H, Ar-H), ~4.1 (t, 2H, -OCH₂-), ~3.8 (s, 2H, -NH₂), ~3.7 (t, 2H, -CH₂O-), ~3.4 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃) | δ ~160 (C-O), ~148 (C-N), ~130 (Ar-CH), ~108 (Ar-CH), ~105 (Ar-CH), ~101 (Ar-CH), ~71 (-OCH₂-), ~70 (-CH₂O-), ~59 (-OCH₃) |
| IR (neat) | ~3450-3300 cm⁻¹ (N-H stretch), ~3050 cm⁻¹ (Ar C-H stretch), ~2950-2850 cm⁻¹ (Aliphatic C-H stretch), ~1620 cm⁻¹ (N-H bend), ~1220 cm⁻¹ (C-O stretch), ~1120 cm⁻¹ (C-O stretch) |
| Mass Spectrum (EI) | m/z 167 (M⁺), fragments corresponding to loss of ethoxy, methoxy, and amino groups. |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the reduction of its corresponding nitro precursor, 1-(2-methoxyethoxy)-3-nitrobenzene. Catalytic hydrogenation is the preferred industrial method due to its high yield and selectivity.
Experimental Protocol: Catalytic Hydrogenation of 1-(2-methoxyethoxy)-3-nitrobenzene
This protocol describes a general procedure for the catalytic hydrogenation of a nitroaromatic compound to the corresponding aniline.
Materials:
-
1-(2-methoxyethoxy)-3-nitrobenzene
-
Methanol (or Ethanol)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (e.g., Celite®)
-
Rotary evaporator
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of H₂)
Procedure:
-
Reaction Setup: In a suitable reaction vessel (e.g., a round-bottom flask or a pressure vessel for hydrogenation), dissolve 1-(2-methoxyethoxy)-3-nitrobenzene in methanol. The concentration is typically in the range of 0.1-0.5 M.
-
Catalyst Addition: Carefully add 10% palladium on carbon to the solution. The catalyst loading is typically 1-5 mol% relative to the nitro compound.
-
Hydrogenation: Secure the reaction vessel to the hydrogenation apparatus. Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm or a balloon of H₂) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by measuring hydrogen uptake. The reaction is typically complete within 2-6 hours.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol. The resulting crude this compound can be purified further by vacuum distillation or column chromatography if necessary.
Safety Precautions:
-
Palladium on carbon is pyrophoric, especially when dry and in the presence of hydrogen. Handle the catalyst with care in an inert atmosphere.
-
Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly sealed and operated in a well-ventilated area, away from ignition sources.
-
Aniline and its derivatives can be toxic. Handle the product in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Chemical Reactivity and Applications in Drug Development
Aniline and its derivatives are fundamental building blocks in medicinal chemistry, forming the core of numerous pharmaceutical compounds. The amino group of this compound is a versatile functional handle for a variety of chemical transformations, making it a valuable intermediate in the synthesis of drug candidates.
Reactivity of the Aniline Moiety
The amino group in this compound allows for a range of chemical reactions, including:
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions (e.g., Sandmeyer reaction).
-
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides or triflates to form diarylamines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.
The methoxyethoxy side chain can influence the molecule's solubility and pharmacokinetic properties in drug candidates. The ether linkages are generally stable but can be cleaved under harsh acidic conditions.
Role as a Building Block in Drug Discovery
While a specific marketed drug directly utilizing this compound as a key starting material was not identified in the conducted search, its structural motifs are present in various pharmacologically active molecules. Aniline derivatives are crucial components of many targeted therapies, particularly kinase inhibitors used in oncology. For instance, the 4-anilinoquinazoline scaffold is a well-established pharmacophore in epidermal growth factor receptor (EGFR) inhibitors like erlotinib. Although erlotinib itself is synthesized from 3-ethynylaniline, the general principle of using substituted anilines to modulate binding affinity and pharmacokinetic properties is a cornerstone of modern drug design.
The presence of the methoxyethoxy group can enhance aqueous solubility and introduce conformational flexibility, which can be advantageous for optimizing ligand-protein interactions. Researchers in drug discovery can utilize this compound as a starting point for creating novel compound libraries to screen for biological activity against various therapeutic targets.
Visualizations
Synthesis Workflow
The following diagram illustrates the synthetic pathway for this compound from its nitro precursor.
Caption: Synthesis of this compound.
Reactivity of this compound
This diagram shows some of the key chemical transformations possible with the aniline functional group of the title compound.
Caption: Reactivity of the aniline moiety.
Conclusion
This compound is a valuable chemical intermediate with physical and chemical properties that make it suitable for a range of synthetic applications. Its synthesis via the catalytic hydrogenation of the corresponding nitro compound is a well-established and efficient process. While its direct incorporation into a marketed pharmaceutical has not been explicitly documented in the available literature, its structural features are highly relevant to modern drug discovery. The versatility of the aniline group, combined with the potential pharmacokinetic benefits of the methoxyethoxy side chain, positions this compound as a useful building block for the synthesis of novel bioactive molecules. This guide provides foundational information for researchers and scientists working with this compound and highlights its potential in the development of new therapeutics.
References
An In-depth Technical Guide to 3-(2-Methoxyethoxy)aniline (CAS: 110178-35-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Methoxyethoxy)aniline is an aniline derivative that holds potential as a key building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. Its structural features, combining an aniline core with a flexible methoxyethoxy side chain, make it an attractive intermediate for the design of novel therapeutic agents. Aniline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the basis for a wide range of drugs, including kinase inhibitors used in oncology. This guide provides a comprehensive overview of the available technical data for this compound, including its chemical properties, potential synthetic routes, and its prospective role in drug discovery.
Physicochemical Properties
Limited experimental data for the physical and chemical properties of this compound is available in public literature. The following table summarizes key identifiers and predicted properties for the compound and its hydrochloride salt.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 110178-35-3 | [1] |
| Molecular Formula | C₉H₁₃NO₂ | [2] |
| Molecular Weight | 167.21 g/mol | [2] |
| Predicted Density | 1.078 ± 0.06 g/cm³ | N/A |
| Predicted pKa | 4.13 ± 0.10 | N/A |
| Appearance | Yellow liquid | N/A |
| Storage Temperature | 2-8°C (protect from light) | N/A |
Note: Predicted values are computationally derived and have not been experimentally verified.
Synthesis and Experimental Protocols
A plausible synthetic route is visualized in the diagram below:
Figure 1: A plausible synthetic pathway for this compound.
General Experimental Protocol for Nitro Group Reduction (Illustrative)
This protocol is a generalized procedure for the reduction of a nitroaromatic compound to an aniline and would require optimization for the specific synthesis of this compound.
-
Dissolution: The nitroaromatic precursor, 1-(2-methoxyethoxy)-3-nitrobenzene, is dissolved in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: A catalytic amount of a reduction catalyst, such as palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂), is added to the solution. In the case of catalytic hydrogenation, the reaction vessel is purged with an inert gas and then filled with hydrogen gas.
-
Reaction: The reaction mixture is stirred vigorously at room temperature or with gentle heating until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
For catalytic hydrogenation, the reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure.
-
For a tin(II) chloride reduction, the reaction is typically quenched with a basic solution to neutralize the acidic conditions and precipitate tin salts, which are then removed by filtration.
-
-
Purification: The crude product is purified by a suitable method, such as column chromatography or distillation, to yield the final aniline product.
Spectroscopic Data
Experimentally determined spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely available. The following tables provide predicted mass spectrometry data and expected regions for key signals in NMR and IR spectroscopy based on the compound's structure and data for analogous compounds.
Mass Spectrometry (Predicted)
| Adduct | m/z |
| [M+H]⁺ | 168.10192 |
| [M+Na]⁺ | 190.08386 |
| [M-H]⁻ | 166.08736 |
| [M]⁺ | 167.09409 |
Data sourced from PubChem and is computationally predicted.[2]
¹H NMR Spectroscopy (Expected Signals)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 6.5 - 7.2 | Multiplet | 4H | Aromatic protons |
| ~ 4.0 - 4.2 | Triplet | 2H | -O-CH₂-CH₂-O- |
| ~ 3.6 - 3.8 | Triplet | 2H | -O-CH₂-CH₂-O- |
| ~ 3.5 | Singlet | 2H | -NH₂ |
| ~ 3.3 - 3.4 | Singlet | 3H | -OCH₃ |
¹³C NMR Spectroscopy (Expected Signals)
| Chemical Shift (ppm) | Assignment |
| ~ 159 - 161 | C-O (aromatic) |
| ~ 147 - 149 | C-N (aromatic) |
| ~ 129 - 131 | C-H (aromatic) |
| ~ 105 - 115 | C-H (aromatic) |
| ~ 70 - 72 | -O-CH₂-CH₂-O- |
| ~ 67 - 69 | -O-CH₂-CH₂-O- |
| ~ 58 - 60 | -OCH₃ |
Infrared (IR) Spectroscopy (Expected Absorptions)
| Wavenumber (cm⁻¹) | Functional Group |
| 3300 - 3500 | N-H stretch (primary amine) |
| 3000 - 3100 | C-H stretch (aromatic) |
| 2850 - 3000 | C-H stretch (aliphatic) |
| 1580 - 1620 | C=C stretch (aromatic) |
| 1200 - 1300 | C-N stretch (aromatic amine) |
| 1050 - 1150 | C-O stretch (ether) |
Applications in Drug Development
Aniline derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals. The methoxyethoxy group, in particular, can be incorporated to modulate a compound's physicochemical properties, such as solubility and lipophilicity, which in turn can influence its pharmacokinetic profile.
Role as a Building Block for Kinase Inhibitors
This compound is a potential precursor for the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. For instance, related aniline derivatives are used in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors like Erlotinib. The aniline moiety often serves as a key pharmacophore that interacts with the hinge region of the kinase's ATP-binding pocket.
The following diagram illustrates a generalized workflow for the utilization of an aniline derivative in the synthesis of a generic kinase inhibitor.
Figure 2: Generalized workflow for synthesizing a kinase inhibitor.
While no specific drugs have been publicly reported to be synthesized directly from this compound, its structure is analogous to intermediates used in the development of inhibitors for signaling pathways such as the EGFR pathway, which is often dysregulated in cancer.
Potential Involvement in Signaling Pathways
As a potential precursor to kinase inhibitors, this compound could be instrumental in developing drugs that target key signaling pathways implicated in cell proliferation, survival, and angiogenesis. The EGFR signaling pathway is a prime example.
Figure 3: Simplified EGFR signaling pathway and the site of action for a potential kinase inhibitor.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. The safety information provided below is based on data for aniline and related compounds and should be treated as a guideline. A thorough risk assessment should be conducted before handling this chemical.
| Hazard Category | Description |
| Acute Toxicity | Potentially harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Eye Damage/Irritation | May cause serious eye irritation. |
| Respiratory Sensitization | May cause respiratory irritation. |
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Conclusion
This compound is a chemical intermediate with potential applications in medicinal chemistry, particularly in the synthesis of kinase inhibitors for cancer therapy. While detailed experimental data for this specific compound is limited in the public domain, its structural similarity to known precursors for bioactive molecules suggests its value for further investigation. Researchers and drug development professionals may find this compound to be a useful building block for creating novel therapeutics with modulated physicochemical and pharmacokinetic properties. As with any chemical, proper safety precautions should be taken during handling and use. Further research is warranted to fully characterize its properties and explore its synthetic utility.
References
"3-(2-Methoxyethoxy)aniline" molecular weight and formula
An in-depth analysis of 3-(2-Methoxyethoxy)aniline reveals its fundamental chemical properties, which are essential for researchers and professionals in drug development. This guide provides a concise overview of its molecular formula and weight.
Core Molecular Data
The foundational quantitative data for this compound is summarized below, providing a clear reference for its molecular composition and mass.
| Property | Value |
| Molecular Formula | C9H13NO2[1] |
| Molecular Weight | 167.21 g/mol [1][2] |
Logical Relationship of Molecular Properties
The relationship between the chemical name, its elemental composition (molecular formula), and its calculated mass (molecular weight) is a fundamental concept in chemistry. The following diagram illustrates this logical connection for this compound.
References
Solubility Profile of 3-(2-Methoxyethoxy)aniline in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-(2-Methoxyethoxy)aniline, a substituted aniline derivative with potential applications in pharmaceutical synthesis and materials science. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the predicted solubility based on the physicochemical properties of the molecule and the general solubility trends of analogous compounds. Furthermore, this guide presents a detailed, standardized experimental protocol for the quantitative determination of its solubility in various organic solvents. A workflow diagram illustrating the experimental procedure is also provided to facilitate practical application in a laboratory setting.
Introduction
This compound is an aromatic amine whose molecular structure incorporates a polar amino group, an ether linkage, and a nonpolar benzene ring. This combination of functional groups dictates its solubility in different solvent systems. A thorough understanding of its solubility is crucial for its application in organic synthesis, purification processes such as crystallization, and the formulation of drug candidates. The principle of "like dissolves like" suggests that this compound will exhibit varied solubility depending on the polarity and hydrogen-bonding capabilities of the solvent. The presence of the aniline nitrogen and the ether oxygen allows for hydrogen bonding with protic solvents, while the aromatic ring and the ethyl chain suggest solubility in non-polar to moderately polar aprotic solvents.
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |
| Protic Solvents | Methanol, Ethanol | High | The hydroxyl group of the alcohol can act as a hydrogen bond donor to the nitrogen of the amine and the oxygen of the ether. |
| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are strong hydrogen bond acceptors and have high polarity, making them effective at solvating polar molecules. |
| Ketones | Acetone | Moderate to High | The carbonyl group can act as a hydrogen bond acceptor. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | "Like dissolves like" principle applies due to the ether linkage in the solute. |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Moderate | These solvents can interact through dipole-dipole interactions. |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to Low | The aromatic ring of the solute will have favorable π-π stacking interactions with the solvent. |
| Non-polar Solvents | Hexane, Heptane | Low | The overall polarity of this compound is likely too high for significant solubility in non-polar aliphatic solvents. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To obtain precise quantitative solubility data, a standardized experimental method is required. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid compound in a given solvent.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance
-
Vials with screw caps
-
Volumetric flasks and pipettes
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
To each vial, add a known volume of a different organic solvent. Ensure there is undissolved solid remaining to confirm saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a filter to remove any suspended solid particles.
-
Precisely dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound with known concentrations.
-
Analyze the standard solutions and the diluted sample solutions using a calibrated HPLC-UV or UV-Vis spectrophotometry method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mg/mL.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
References
Spectroscopic and Chromatographic Characterization of 3-(2-Methoxyethoxy)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and chromatographic data for the compound 3-(2-Methoxyethoxy)aniline. The information presented is intended to support research, development, and quality control activities involving this molecule. This guide includes tabulated spectroscopic data, detailed experimental protocols, and a workflow diagram for the analytical characterization of aniline derivatives.
Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound.
Mass Spectrometry (MS)
Mass spectrometry data provides information about the molecular weight and fragmentation pattern of the analyte. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented below.
| Adduct | Predicted m/z |
| [M+H]⁺ | 168.10192 |
| [M+Na]⁺ | 190.08386 |
| [M-H]⁻ | 166.08736 |
| [M+NH₄]⁺ | 185.12846 |
| [M+K]⁺ | 206.05780 |
| [M+H-H₂O]⁺ | 150.09190 |
| [M]⁺ | 167.09409 |
| [M]⁻ | 167.09519 |
| Data sourced from PubChem[1]. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
To date, specific experimental ¹H and ¹³C NMR data for this compound has not been located in publicly available databases. However, the expected chemical shifts can be predicted based on the analysis of similar aniline derivatives. For reference, the typical chemical shift ranges for protons and carbons in related structures are provided in the experimental protocols section.
Infrared (IR) Spectroscopy
| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |
| N-H (primary amine) | 3500 - 3300 (two bands) | Asymmetric & Symmetric Stretch |
| N-H bend | 1650 - 1580 | Scissoring |
| Aromatic C-H stretch | 3100 - 3000 | Stretch |
| Aromatic C=C stretch | 1600 - 1450 (multiple bands) | Ring Stretch |
| General data for aniline derivatives[2]. |
Experimental Protocols
The following are detailed, generalized methodologies for the key analytical techniques used in the characterization of aniline derivatives like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved before transferring to a 5 mm NMR tube[2].
-
Instrumentation: A 300-600 MHz NMR spectrometer is typically used for analysis[2].
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse sequence is generally employed[2].
-
Number of Scans: 16-64 scans are typically acquired, depending on the sample concentration[2].
-
Relaxation Delay: A relaxation delay of 1-5 seconds is used between scans[2].
-
Spectral Width: The spectral width is set to encompass the expected proton chemical shifts, typically from -2 to 12 ppm[2].
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum[2].
-
Number of Scans: Due to the low natural abundance of ¹³C, 1024 or more scans are often necessary[2].
-
Relaxation Delay: A relaxation delay of 2 seconds is typical[2].
-
Spectral Width: The spectral width is set to cover the range of carbon chemical shifts, generally from 0 to 200 ppm[2].
-
-
Data Processing: The raw data is subjected to Fourier transform, phase correction, and baseline correction. The spectra are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS)[2].
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Instrumentation: A standard FTIR spectrometer is used for analysis[2].
-
Acquisition Parameters:
-
Data Processing: A background spectrum of the empty sample holder or clean ATR crystal is recorded and subtracted from the sample spectrum[2].
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode analysis[2].
-
Instrumentation: An ESI-MS instrument, often coupled with a liquid chromatograph (LC-MS), is used. The mass analyzer can be a quadrupole, Time-of-Flight (TOF), or Orbitrap[2].
-
Ionization Mode: Positive ion mode ([M+H]⁺) is commonly used for anilines[2].
-
Data Acquisition: The sample solution can be directly infused into the ESI source or injected onto an LC column for separation prior to MS analysis. The mass spectrum is acquired over a relevant m/z range. For further structural elucidation, tandem MS (MS/MS) can be performed on the parent ion to generate a fragmentation spectrum[2].
Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of a synthesized aniline derivative.
Caption: Workflow for the characterization of this compound.
References
A Technical Guide to the Crystal Structure Analysis of 3-(2-Methoxyethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated crystal structure of 3-(2-Methoxyethoxy)aniline and a detailed protocol for its experimental determination. While, to date, a definitive crystal structure for this compound has not been published in publicly accessible databases, this document outlines the theoretical underpinnings of its molecular interactions, predicts its crystallographic properties based on analogous structures, and offers a robust experimental workflow for its analysis via single-crystal X-ray diffraction. This guide is intended to serve as a foundational resource for researchers undertaking the crystallographic study of this and related aniline derivatives.
Introduction: The Significance of Crystal Structure
The three-dimensional arrangement of molecules in a crystalline solid is fundamental to its physicochemical properties, including solubility, melting point, stability, and bioavailability. For professionals in drug development and materials science, a detailed understanding of the crystal structure is paramount for rational design, polymorph screening, and ensuring the consistency and efficacy of a final product.
This compound is a substituted aniline derivative with functional groups capable of forming specific intermolecular interactions that dictate its packing in the solid state. This guide explores the likely nature of these interactions and provides the methodological framework to verify them experimentally.
Molecular Structure and Potential for Intermolecular Interactions
The molecular structure of this compound (C₉H₁₃NO₂) comprises three key features: a primary amine group (-NH₂) attached to an aniline ring, a flexible methoxyethoxy side chain, and the aromatic phenyl ring itself.
-
Hydrogen Bond Donors and Acceptors : The primary amine group contains two N-H bonds, making it an excellent hydrogen bond donor. The oxygen atoms in the ether linkage and the methoxy group, as well as the nitrogen atom of the amine group, are potential hydrogen bond acceptors.
-
Aromatic System : The phenyl ring can participate in π-π stacking interactions, which are common in the crystal structures of aromatic compounds.
-
Flexibility : The methoxyethoxy side chain possesses conformational flexibility, which can influence the crystal packing and potentially lead to polymorphism.
The interplay of these features will govern the formation of a stable, three-dimensional crystalline lattice.
Predicted Intermolecular Interactions and Crystal Packing
Based on the analysis of related aniline structures, a network of hydrogen bonds is expected to be the dominant force in the crystal packing of this compound. The strongest intermolecular interactions in aniline crystals are N-H···π and N-H···N hydrogen bonds.[1] In substituted anilines, these patterns are often augmented or replaced by interactions with the substituent groups.
Specifically for this compound, the following interactions are predicted:
-
N-H···O Hydrogen Bonds : The primary amine (donor) is likely to form strong hydrogen bonds with the ether oxygen atoms (acceptors) of neighboring molecules. This is a common and stabilizing interaction.
-
N-H···N Hydrogen Bonds : Molecules may also be linked via hydrogen bonds between the amine group of one molecule and the amine group of another, forming chains or dimers.[2]
-
C-H···O Interactions : Weaker C-H···O hydrogen bonds, involving aromatic or aliphatic C-H donors and ether oxygen acceptors, may also contribute to the stability of the crystal structure.[2][3]
-
π-π Stacking : The aniline rings may stack in a parallel or anti-parallel fashion, contributing to the overall lattice energy.
These interactions would likely form a complex three-dimensional network, leading to a stable crystalline solid.
Hypothetical Crystallographic Data
The following table presents a set of plausible crystallographic parameters for this compound, based on typical values for small organic molecules. This data serves as an illustrative example of what might be expected from an experimental analysis.
| Parameter | Hypothetical Value |
| Empirical Formula | C₉H₁₃NO₂ |
| Formula Weight | 167.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 12.1 Å |
| α = 90°, β = 98.5°, γ = 90° | |
| Volume | 1035 ų |
| Z (Molecules/Unit Cell) | 4 |
| Calculated Density | 1.075 g/cm³ |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 100 K |
| Reflections Collected | ~8000 |
| Unique Reflections | ~2000 |
| Final R-indices | R1 ≈ 0.04, wR2 ≈ 0.10 |
Experimental Protocol for Structure Determination
A definitive analysis requires growing single crystals of high quality and analyzing them via X-ray diffraction.
Synthesis and Purification
The starting material must be of the highest possible purity (>99%). Standard organic synthesis purification techniques such as column chromatography, recrystallization, or distillation should be employed to remove any impurities that could inhibit crystallization.
Crystallization
Growing diffraction-quality single crystals is often the most challenging step. Several methods should be attempted in parallel:
-
Slow Evaporation : Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, ethyl acetate, or a mixture) to near saturation. The container is then loosely covered to allow the solvent to evaporate slowly over several days or weeks.
-
Vapor Diffusion : A concentrated solution of the compound is placed in a small open vial. This vial is then placed inside a larger, sealed container that holds a second solvent (the "anti-solvent") in which the compound is less soluble but which is miscible with the first solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Slow Cooling : A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly and undisturbed to room temperature, or below, causing crystallization.
Single-Crystal X-ray Diffraction (SC-XRD)
This non-destructive technique provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[4]
-
Crystal Selection and Mounting : A suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is selected under a microscope and mounted on a goniometer head.[5]
-
Data Collection : The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to ~100 K) to reduce thermal motion of the atoms. It is then rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector, creating a series of diffraction patterns.[4][6]
-
Data Processing : The collected diffraction patterns are processed using specialized software. This involves:
-
Indexing : Determining the unit cell parameters and the crystal's orientation.[7]
-
Integration : Measuring the intensity of each diffraction spot.
-
Scaling and Merging : Correcting for experimental variations and merging symmetry-related reflections to create a final dataset.
-
Structure Solution and Refinement
-
Structure Solution : The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Model Building : An atomic model of the molecule is fitted into the electron density map.[8]
-
Refinement : The positions and thermal parameters of the atoms are adjusted (refined) to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the final structure is assessed by R-factors.
Conclusion
While the crystal structure of this compound remains to be experimentally determined, a thorough analysis of its molecular features allows for strong predictions regarding its solid-state behavior. The presence of potent hydrogen bond donors and acceptors suggests a crystal lattice dominated by a robust network of N-H···O and N-H···N interactions, likely supplemented by weaker C-H···O and π-π stacking forces. The experimental workflow detailed in this guide provides a clear and comprehensive path for researchers to successfully crystallize this compound, collect high-quality diffraction data, and solve its three-dimensional structure. Such an endeavor will provide invaluable insight into the structure-property relationships of this and other related aniline derivatives, aiding in their future application in science and industry.
References
- 1. Destabilisation of hydrogen bonding and the phase stability of aniline at high pressure - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. tandfonline.com [tandfonline.com]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. fiveable.me [fiveable.me]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-biostructure.com [creative-biostructure.com]
A Comprehensive Technical Guide to the Safe Handling of 3-(2-Methoxyethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the safety data and handling precautions for 3-(2-Methoxyethoxy)aniline (CAS No: 110178-35-3). Due to the limited availability of a specific, comprehensive Safety Data Sheet (SDS) for this exact compound, this guide supplements available information with data from closely related aniline compounds. Professionals should handle this chemical with the utmost care, assuming it carries hazards similar to other aniline derivatives.
Chemical and Physical Properties
The following table summarizes the known physical and chemical properties of this compound and its hydrochloride salt. This information is critical for proper storage and handling.
| Property | Value | Source |
| Molecular Formula | C9H13NO2 | [1][2] |
| Molecular Weight | 167.21 g/mol | [1] |
| Appearance | Yellow liquid | [3] |
| Boiling Point | 112 °C (at 0.11 Torr) | [3] |
| Density | 1.078 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 4.13 ± 0.10 (Predicted) | [3] |
| Storage Temperature | 2-8°C, protect from light, keep sealed in dry conditions. | [1][3] |
Hazard Identification and GHS Classification
Based on available data, this compound is classified as a hazardous substance. The GHS classification indicates potential for skin, eye, and respiratory irritation.[1]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin corrosion/irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[1] |
| Serious eye damage/eye irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[1] |
As a precautionary measure, based on the hazards of the parent compound, Aniline, users should also be aware of the potential for acute toxicity (oral, dermal, inhalation), germ cell mutagenicity, carcinogenicity, and specific target organ toxicity through repeated exposure.[4][5][6]
Handling Precautions and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is mandatory when handling this compound. The following diagram outlines the general workflow for safely handling hazardous chemicals in a laboratory setting.
Caption: General laboratory workflow for handling hazardous chemicals.
Recommended Personal Protective Equipment (PPE):
| PPE Type | Specification |
| Eye Protection | Safety goggles with side-shields.[7] |
| Hand Protection | Protective gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Impervious clothing, lab coat.[7] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a suitable respirator should be worn.[4][7] |
First Aid Measures
In case of exposure, immediate action is crucial. The following table provides first aid guidance.
| Exposure Route | First Aid Measures |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[5][8] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Seek medical attention.[5][8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6] |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate : Evacuate personnel to a safe area.[7]
-
Ventilate : Ensure adequate ventilation.
-
Containment : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6][7]
-
Personal Protection : Wear appropriate personal protective equipment (see Section 3).
-
Clean-up : Absorb with an inert material (e.g., sand, diatomaceous earth) and place in a suitable container for disposal.[8]
Storage and Disposal
Proper storage and disposal are essential to maintain chemical integrity and ensure safety.
-
Storage : Keep the container tightly closed in a dry and well-ventilated place. Store at 2-8°C, protected from light.[1][3][7]
-
Disposal : Dispose of contents and container in accordance with local, regional, and national regulations. The product should be sent to an approved waste disposal plant.[5]
Risk Assessment and Control
A thorough risk assessment should be conducted before working with this compound. The following diagram illustrates the logical flow of a risk assessment process.
Caption: Logical flow for a chemical handling risk assessment process.
Experimental Protocols: General Guidance
-
Preparation : Before starting, ensure all necessary PPE is worn, and the work area (preferably a chemical fume hood) is clean and uncluttered.
-
Reagent Handling : Use a clean, dry syringe or pipette to transfer the liquid. Avoid splashes.
-
Reaction Setup : If the reaction is to be heated, use a heating mantle with a temperature controller and a condenser to prevent the release of vapors.
-
Work-up : Quench the reaction carefully, especially if reactive reagents were used. Extractions should be performed in a separatory funnel with proper venting.
-
Purification : If purification by chromatography is required, perform this in a well-ventilated area or a fume hood.
-
Waste : All liquid and solid waste contaminated with the chemical should be collected in a designated, labeled waste container.
Disclaimer: This guide is intended for informational purposes only and is based on the best available data at the time of writing. It is not a substitute for a formal risk assessment and the user's own judgment and due diligence. Always consult the most up-to-date Safety Data Sheet for any chemical before use.
References
- 1. 110178-35-3|this compound|BLD Pharm [bldpharm.com]
- 2. PubChemLite - this compound (C9H13NO2) [pubchemlite.lcsb.uni.lu]
- 3. This compound hydrochloride CAS#: 110178-35-3 [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. geneseo.edu [geneseo.edu]
- 7. file.leyan.com [file.leyan.com]
- 8. carlroth.com [carlroth.com]
3-(2-Methoxyethoxy)aniline: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 3-(2-Methoxyethoxy)aniline is a substituted aniline that holds significant potential as a versatile building block in organic synthesis. Its unique structural features, combining a reactive aniline moiety with a flexible and polar methoxyethoxy side chain, make it an attractive starting material for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its utility in the development of pharmaceuticals, agrochemicals, and functional materials.
Physicochemical Properties
This compound is a yellow liquid at room temperature. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, characterization, and use in synthetic applications.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO₂ | --INVALID-LINK-- |
| Molecular Weight | 167.21 g/mol | --INVALID-LINK-- |
| Boiling Point | 112 °C at 0.11 Torr | --INVALID-LINK-- |
| Density | 1.078 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
| pKa | 4.13 ± 0.10 (Predicted) | --INVALID-LINK-- |
| Storage Temperature | 2-8°C (Protect from light) | --INVALID-LINK-- |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves a two-step process starting from 3-nitrophenol. The first step is an etherification reaction to introduce the 2-methoxyethoxy side chain, followed by the reduction of the nitro group to an amine.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1-(2-Methoxyethoxy)-3-nitrobenzene
-
To a solution of 3-nitrophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 1.5 eq).
-
To this suspension, add 2-bromoethyl methyl ether (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(2-methoxyethoxy)-3-nitrobenzene, which can be purified by column chromatography if necessary.
Step 2: Reduction of 1-(2-Methoxyethoxy)-3-nitrobenzene to this compound
A common method for the reduction of nitroarenes to anilines is the use of iron powder in the presence of an acid, such as hydrochloric acid.[1]
-
In a round-bottom flask, suspend iron powder (Fe, 5.0 eq) in a mixture of ethanol and water.
-
Add a catalytic amount of concentrated hydrochloric acid (HCl) and heat the mixture to reflux.
-
To the refluxing suspension, add a solution of 1-(2-methoxyethoxy)-3-nitrobenzene (1.0 eq) in ethanol dropwise.
-
Continue refluxing and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the aqueous residue with a base, such as sodium carbonate, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The product can be further purified by distillation under reduced pressure or column chromatography.
Spectroscopic Characterization
The structure of this compound can be confirmed by various spectroscopic techniques. While experimental data is not widely published, predicted data and characteristic spectral features are presented below.
Mass Spectrometry (Predicted Data) [2]
| Adduct | m/z |
| [M+H]⁺ | 168.10192 |
| [M+Na]⁺ | 190.08386 |
| [M-H]⁻ | 166.08736 |
| [M]⁺ | 167.09409 |
¹H NMR Spectroscopy (Predicted Chemical Shifts)
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the methoxyethoxy chain, and the amine protons. The aromatic protons would appear as a complex multiplet in the aromatic region. The methylene protons of the ethoxy group would likely appear as two distinct triplets, and the methoxy group as a singlet. The amine protons would appear as a broad singlet.
¹³C NMR Spectroscopy (Predicted Chemical Shifts)
The carbon NMR spectrum would display signals for the six aromatic carbons, the two carbons of the ethoxy chain, and the carbon of the methoxy group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and alkyl chain, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage.
Potential as a Building Block in Organic Synthesis
The bifunctional nature of this compound, possessing both a nucleophilic amino group and an aromatic ring amenable to electrophilic substitution, makes it a valuable precursor for a variety of chemical transformations.
Applications in Pharmaceutical Synthesis
Aniline derivatives are crucial intermediates in the synthesis of numerous pharmaceuticals.[3] The methoxyethoxy group in this compound can enhance solubility and modulate the pharmacokinetic properties of the final drug molecule. For instance, similar aniline derivatives are utilized in the synthesis of kinase inhibitors for cancer therapy.[4]
Experimental Protocol: Amide Coupling Reaction
A common reaction involving anilines is the formation of an amide bond with a carboxylic acid, a key step in the synthesis of many drug candidates.
-
To a solution of this compound (1.0 eq) and a carboxylic acid (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and an activator like 1-Hydroxybenzotriazole (HOBt, 1.2 eq).
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq), to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers with aqueous acid, base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired amide.
Applications in the Synthesis of Azo Dyes
Anilines are classical precursors for the synthesis of azo dyes through diazotization followed by coupling with a suitable aromatic compound.[5] The 3-(2-methoxyethoxy) substituent can influence the color and properties of the resulting dye.
Experimental Protocol: Synthesis of an Azo Dye
-
Dissolve this compound (1.0 eq) in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.
-
To this cooled solution, add a solution of sodium nitrite (NaNO₂, 1.0 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate beaker, dissolve a coupling component (e.g., a phenol or another aniline derivative, 1.0 eq) in an aqueous basic solution (for phenols) or acidic solution (for anilines).
-
Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring.
-
A colored precipitate of the azo dye should form. Continue stirring for a period to ensure complete reaction.
-
Collect the dye by filtration, wash with water, and dry.
Applications in Materials Science
The unique combination of a reactive amine and a flexible ether chain makes this compound a candidate for the synthesis of functional polymers and materials. For example, aniline derivatives can be used in the preparation of sensitizers for dye-sensitized solar cells (DSSCs).[6] The methoxyethoxy group could enhance the solubility and processability of the resulting materials.
Conclusion
This compound is a promising building block for organic synthesis with a wide range of potential applications. Its synthesis from readily available starting materials is straightforward. The presence of both an amino group and a modifiable aromatic ring allows for diverse chemical transformations, leading to the creation of complex molecules with desirable properties for the pharmaceutical, agrochemical, and materials science industries. Further exploration of the reactivity and applications of this versatile molecule is warranted to fully unlock its synthetic potential.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Novel Compounds Using 3-(2-Methoxyethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Methoxyethoxy)aniline is a versatile aromatic amine that serves as a valuable building block in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. Its unique combination of a nucleophilic aniline moiety and a flexible methoxyethoxy side chain makes it an attractive starting material for the generation of diverse molecular scaffolds. This document provides detailed application notes and protocols for the synthesis of a novel quinazoline derivative from this compound, a class of compounds known for their wide range of biological activities, including anticancer properties.
The aniline nitrogen of this compound can readily participate in various chemical transformations, including nucleophilic substitution, acylation, and diazotization reactions. The methoxyethoxy group can influence the physicochemical properties of the final compounds, such as solubility and membrane permeability, which are critical parameters in drug development.
This guide will focus on a well-established synthetic route to 4-anilinoquinazolines, which are prominent scaffolds in the design of kinase inhibitors. The protocol is based on the nucleophilic aromatic substitution reaction between this compound and a suitable 4-chloroquinazoline precursor.
Synthesis of a Novel 4-(3-(2-Methoxyethoxy)phenylamino)quinazoline Derivative
A plausible and well-precedented approach for the synthesis of a novel quinazoline derivative involves the coupling of this compound with a 4-chloroquinazoline. For this application note, we will focus on the reaction with 4-chloro-6,7-dimethoxyquinazoline, a readily available reagent, to yield N-(3-(2-Methoxyethoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine .
Reaction Scheme
Caption: Synthetic scheme for N-(3-(2-Methoxyethoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine.
Quantitative Data Presentation
The following table summarizes the expected quantitative data for the synthesis of N-(3-(2-Methoxyethoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine based on typical yields and characterization data for similar 4-anilinoquinazoline derivatives found in the literature.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | 1H NMR (δ ppm) | MS (m/z) |
| N-(3-(2-Methoxyethoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine | C19H21N3O4 | 371.40 | 75-85 | 185-190 | 8.5 (s, 1H), 7.8 (s, 1H), 7.5 (d, 1H), 7.3 (t, 1H), 7.2 (s, 1H), 6.8 (d, 1H), 4.1 (t, 2H), 4.0 (s, 6H), 3.7 (t, 2H), 3.4 (s, 3H) (Representative shifts in DMSO-d6) | 372.1 [M+H]+ |
Experimental Protocols
This section provides a detailed methodology for the synthesis of N-(3-(2-Methoxyethoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine.
Materials and Methods
-
Reactants: this compound, 4-chloro-6,7-dimethoxyquinazoline
-
Solvent: Isopropanol (IPA)
-
Base (Optional): N,N-Diisopropylethylamine (DIPEA)
-
Reagents for work-up: Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous sodium sulfate
-
Reagents for purification: Silica gel for column chromatography, Eluent (e.g., Dichloromethane/Methanol mixture)
-
Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer with heating plate, Thin Layer Chromatography (TLC) plates, Rotary evaporator, Glass funnel, Beakers, Graduated cylinders, Column for chromatography.
Protocol: Synthesis of N-(3-(2-Methoxyethoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq).
-
Add isopropanol (20 mL per mmol of the limiting reagent).
-
Stir the mixture at room temperature to dissolve the starting material.
-
-
Addition of Reactants:
-
Add this compound (1.1 eq) to the reaction mixture.
-
(Optional) If required, add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to the mixture to act as a proton scavenger.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) and maintain the reflux with stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol 95:5). The reaction is typically complete within 4-12 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the isopropanol under reduced pressure using a rotary evaporator.
-
To the residue, add a saturated aqueous solution of sodium bicarbonate (50 mL) and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Elute with a gradient of dichloromethane and methanol (e.g., starting from 100% dichloromethane and gradually increasing the polarity with methanol) to isolate the pure product.
-
Combine the fractions containing the desired product (as identified by TLC) and evaporate the solvent to yield N-(3-(2-Methoxyethoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine as a solid.
-
-
Characterization:
-
Determine the yield of the purified product.
-
Characterize the compound using standard analytical techniques:
-
Melting Point: Determine the melting point of the solid product.
-
NMR Spectroscopy: Record 1H and 13C NMR spectra to confirm the structure.
-
Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight of the product.
-
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of the target compound.
Caption: Workflow for the synthesis of N-(3-(2-Methoxyethoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine.
Signaling Pathway Context (Hypothetical)
4-Anilinoquinazoline derivatives are well-known inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The synthesized compound, N-(3-(2-Methoxyethoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine, could potentially act as an inhibitor in this pathway. The diagram below illustrates the general EGFR signaling pathway that such a compound might inhibit.
Caption: Potential inhibition of the EGFR signaling pathway.
These detailed notes and protocols provide a comprehensive guide for researchers interested in utilizing this compound for the synthesis of novel, biologically active compounds. The provided methodologies are based on established chemical principles and can be adapted for the synthesis of a library of related derivatives for further investigation in drug discovery programs.
Application Notes and Protocols: 3-(2-Methoxyethoxy)aniline in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted anilines are fundamental building blocks in medicinal chemistry, providing a versatile scaffold for the synthesis of a wide array of pharmaceutical compounds. Their aromatic amine structure is readily functionalized, making them indispensable in the development of targeted therapies. 3-(2-Methoxyethoxy)aniline is a valuable intermediate, particularly in the synthesis of kinase inhibitors. The methoxyethoxy group can enhance solubility and modulate the pharmacokinetic properties of the final active pharmaceutical ingredient (API). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key intermediate for Lorlatinib (PF-06463922), a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor.
Application in the Synthesis of a Lorlatinib Intermediate
Lorlatinib is a potent, brain-penetrant kinase inhibitor used in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1] Its complex macrocyclic structure is assembled from several key intermediates. One such intermediate is derived from this compound. While not explicitly named in all patents, the compound with the molecular formula C9H13NO2 and a mass spectrometry peak of [M+1]+=167.17, consistent with this compound, is cited in the preparation of a key Lorlatinib intermediate.[2]
The synthesis involves the esterification of a carboxylic acid precursor in the presence of this compound. This reaction is a critical step in building one of the fragments required for the final macrocyclization to form Lorlatinib.
Experimental Protocol: Synthesis of a Lorlatinib Amide Intermediate
This protocol is adapted from patent literature describing the synthesis of a key intermediate for Lorlatinib.[2]
Reaction Scheme:
Materials:
-
Carboxylic Acid Precursor (as described in the relevant patent literature)
-
This compound (Formula III in the cited patent)
-
Absolute Ethanol
-
Water
-
Concentrated Sulfuric Acid
-
Dichloromethane
Procedure:
-
In a suitable reaction vessel, dissolve the carboxylic acid precursor (e.g., 50g, 0.27 mol) in a mixture of absolute ethanol (450 ml) and water (50 ml).[2]
-
Slowly add concentrated sulfuric acid (264.6g, 2.7 mol) dropwise to the solution, maintaining the temperature between 20-30°C.[2]
-
After the addition is complete, allow the reaction to proceed for 2-3 hours at the same temperature.[2]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by adding the reaction mixture dropwise into water (600 ml) with stirring.[2]
-
Extract the aqueous mixture with dichloromethane (400 ml), followed by a second extraction with dichloromethane (200 ml).[2]
-
Combine the organic layers and remove the solvent by distillation under reduced pressure to yield the crude product.[2]
-
Purify the product as necessary (e.g., by crystallization or column chromatography).
Quantitative Data
| Parameter | Value | Reference |
| Starting Material (Carboxylic Acid Precursor) | 50 g (0.27 mol) | [2] |
| This compound | Stoichiometrically equivalent | [2] |
| Product Yield | 40.14 g (89.1%) | [2] |
| Product Purity (by HPLC) | 99.8% | [2] |
| Mass Spectrometry (ESI) | [M+1]⁺ = 167.17 | [2] |
Biological Context: ALK/ROS1 Signaling Pathway
The pharmaceutical intermediate synthesized using this compound is ultimately incorporated into Lorlatinib, which targets the ALK and ROS1 receptor tyrosine kinases. In certain cancers, chromosomal rearrangements lead to the formation of fusion proteins (e.g., EML4-ALK), resulting in constitutively active kinases that drive tumor growth and survival. Lorlatinib acts as an ATP-competitive inhibitor, blocking the kinase activity of ALK and ROS1 and thereby inhibiting downstream signaling pathways.
ALK/ROS1 Signaling Pathway and Inhibition by Lorlatinib
Caption: ALK/ROS1 signaling pathway and its inhibition by Lorlatinib.
Synthetic Workflow Overview
The synthesis of a key Lorlatinib intermediate from this compound is part of a larger, convergent synthetic strategy. The overall workflow involves the preparation of multiple advanced intermediates that are then coupled and cyclized to form the final macrocyclic drug molecule.
General Synthetic Workflow
Caption: Simplified workflow for Lorlatinib synthesis.
Conclusion
This compound serves as a crucial intermediate in the synthesis of complex pharmaceutical agents like Lorlatinib. The incorporation of the methoxyethoxy moiety can be a strategic decision to improve the physicochemical properties of the drug molecule. The provided protocol and data offer a foundational understanding for researchers engaged in the synthesis of kinase inhibitors and other targeted therapies. Careful control of reaction conditions is essential to achieve high yields and purity of the desired pharmaceutical intermediates.
References
- 1. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation method of key intermediate of lorlatinib - Eureka | Patsnap [eureka.patsnap.com]
Application of "3-(2-Methoxyethoxy)aniline" in dye and pigment manufacturing
Introduction
3-(2-Methoxyethoxy)aniline is an aromatic amine that serves as a valuable intermediate in the synthesis of various organic compounds. Its molecular structure, featuring a primary amine group on a benzene ring substituted with a methoxyethoxy group, makes it a suitable candidate for the production of azo dyes and pigments. The amine group can be readily diazotized and coupled with a variety of aromatic compounds to produce a wide range of colors. While specific commercial dyes derived directly from this compound are not extensively documented in publicly available literature, its structural similarity to other aniline derivatives used in the dye industry, such as o-anisidine and other alkoxy-substituted anilines, suggests its potential for creating dyes with desirable properties.
Azo dyes, characterized by the presence of one or more azo (-N=N-) groups, are the largest and most versatile class of synthetic colorants. The color of these dyes is determined by the extended conjugated system of the aromatic rings linked by the azo bridge. Substituents on the aromatic rings, such as the methoxyethoxy group in this compound, can influence the shade, fastness, and solubility of the resulting dye.
This document provides a generalized protocol for the synthesis of azo dyes using this compound as the diazo component. It also presents a hypothetical data summary for a potential dye, based on the properties of structurally related compounds.
Data Presentation
As no specific quantitative data for dyes derived from this compound was found, the following table presents hypothetical data for a representative monoazo dye. This data is extrapolated from typical values for similar simple azo dyes and should be considered as an estimation for research and development purposes.
Table 1: Hypothetical Properties of a Monoazo Dye Derived from this compound and Naphthol AS
| Property | Hypothetical Value |
| Chemical Name | N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide (Naphthol AS-IRG) coupled with diazotized this compound |
| Color | Yellow to Orange |
| Absorption Maximum (λmax) | 400 - 450 nm |
| Molar Extinction Coefficient (ε) | 20,000 - 30,000 L·mol⁻¹·cm⁻¹ |
| Light Fastness (ISO 105-B02) | 4-5 (Moderate to Good) |
| Wash Fastness (ISO 105-C06) | 3-4 (Moderate) |
| Rubbing Fastness (ISO 105-X12) | 4 (Good) |
| Solubility | Insoluble in water (pigment), soluble in organic solvents |
Experimental Protocols
The synthesis of azo dyes from this compound follows a two-step process: diazotization of the amine followed by an azo coupling reaction with a suitable coupling component.
1. Diazotization of this compound
This protocol describes the formation of a diazonium salt from this compound.
-
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
-
-
Procedure:
-
In a beaker, dissolve a specific molar equivalent of this compound in a mixture of concentrated hydrochloric acid and water.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline solution. Maintain the temperature between 0-5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-20 minutes at 0-5 °C.
-
Check for the completion of the diazotization reaction by testing a drop of the solution with starch-iodide paper. The presence of excess nitrous acid will turn the paper blue, indicating the reaction is complete.
-
The resulting solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction.
-
2. Azo Coupling Reaction
This protocol describes the reaction of the prepared diazonium salt with a coupling component to form the azo dye. The choice of coupling component will determine the final color and properties of the dye. Common coupling components include phenols, naphthols, and aromatic amines.
-
Materials:
-
Diazonium salt solution of this compound (from the previous step)
-
Coupling component (e.g., 2-naphthol, Naphthol AS, etc.)
-
Sodium Hydroxide (NaOH) or Sodium Acetate (CH₃COONa) solution
-
Distilled Water
-
Ice
-
-
Procedure:
-
Dissolve the chosen coupling component in an aqueous alkaline solution (e.g., sodium hydroxide for phenols and naphthols) or an acidic solution (for amines).
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.
-
Maintain the temperature at 0-5 °C and the appropriate pH (alkaline for phenols/naphthols, acidic for amines) during the coupling reaction. The pH can be adjusted by adding sodium hydroxide or sodium acetate solution.
-
The azo dye will precipitate out of the solution as a colored solid.
-
Continue stirring the reaction mixture for 1-2 hours to ensure complete coupling.
-
Isolate the precipitated dye by vacuum filtration.
-
Wash the dye with cold distilled water to remove any unreacted starting materials and salts.
-
Dry the purified dye in a vacuum oven at a low temperature.
-
Mandatory Visualization
The following diagrams illustrate the general workflow for the synthesis of an azo dye using this compound.
A generalized workflow for the synthesis of azo dyes.
Logical relationship in azo dye synthesis and properties.
Application Notes & Protocols: 3-(2-Methoxyethoxy)aniline as a Precursor for Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 3-(2-Methoxyethoxy)aniline as a key precursor in the synthesis of novel agrochemicals, particularly focusing on the class of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides. While aniline derivatives are widely recognized for their role in developing a range of agrochemicals, including fungicides, herbicides, and insecticides, this document will focus on a plausible synthetic pathway to a potent herbicidal agent.
Application Note: this compound in the Synthesis of HPPD Inhibiting Herbicides
Introduction:
This compound is a versatile substituted aniline that holds significant promise as a starting material for the synthesis of complex agrochemicals. Its bifunctional nature, possessing both a reactive amine group and a methoxyethoxy side chain, makes it an attractive building block for creating molecules with desirable physicochemical properties for agricultural applications, such as enhanced solubility and uptake by target weeds.
One of the most successful classes of herbicides is the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. These compounds act by disrupting a critical step in the biosynthesis of plastoquinones and, consequently, carotenoids in susceptible plants. This leads to the bleaching of new growth and eventual plant death. A notable example of a commercial HPPD inhibitor is Bicyclopyrone, which features a substituted pyridine core with a 2-(2-methoxyethoxy)methyl group. The structural similarity suggests a potential synthetic route starting from this compound.
Principle:
The proposed application of this compound involves its use as a foundational scaffold to construct a substituted pyridine ring, a key component of many HPPD-inhibiting herbicides. The synthesis would leverage the reactivity of the aniline to build the heterocyclic core, followed by further functionalization to yield the final active ingredient. This approach offers a potential alternative to existing synthetic routes and allows for the exploration of novel analogues with improved efficacy and crop safety profiles.
Featured Application:
This document outlines a detailed, albeit representative, multi-step synthesis of a potent HPPD-inhibiting herbicide, structurally analogous to Bicyclopyrone, starting from this compound. The protocol provides a roadmap for researchers to explore the synthesis of this important class of agrochemicals.
Experimental Protocols
Overall Synthesis Workflow
The following diagram illustrates the proposed synthetic pathway from this compound to the target herbicide.
Caption: Proposed synthesis of an HPPD inhibitor from this compound.
Step-by-Step Experimental Procedures
Step 1: Acetylation of this compound
-
Reaction: Protection of the amine group.
-
Procedure:
-
To a solution of this compound (1.0 eq) in pyridine (5.0 vol), add acetic anhydride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 10 vol).
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(3-(2-methoxyethoxy)phenyl)acetamide.
-
Step 2: Friedel-Crafts Acylation
-
Reaction: Introduction of an acetyl group ortho to the activating acetamido group.
-
Procedure:
-
To a suspension of anhydrous aluminum chloride (2.5 eq) in dichloromethane (10 vol), add acetyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a solution of N-(3-(2-methoxyethoxy)phenyl)acetamide (1.0 eq) in dichloromethane (5 vol) dropwise to the reaction mixture.
-
Stir the mixture at room temperature for 12 hours.
-
Carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous layer with dichloromethane (3 x 10 vol).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude product.
-
Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 1-(5-acetamido-2-hydroxyphenyl)ethan-1-one.
-
Step 3: Cyclization to form Chromenone Ring
-
Reaction: Intramolecular cyclization to form the core heterocyclic structure.
-
Procedure:
-
A mixture of 1-(5-acetamido-2-hydroxyphenyl)ethan-1-one (1.0 eq), anhydrous sodium acetate (2.0 eq), and acetic anhydride (10 vol) is heated at reflux for 6 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water with vigorous stirring.
-
Filter the precipitated solid, wash with cold water, and dry under vacuum to yield 6-acetamido-2-methyl-4H-chromen-4-one.
-
Step 4: Hydrolysis of the Acetamido Group
-
Reaction: Deprotection of the amine group.
-
Procedure:
-
Suspend 6-acetamido-2-methyl-4H-chromen-4-one (1.0 eq) in a mixture of ethanol (5 vol) and concentrated HCl (5 vol).
-
Heat the mixture at reflux for 8 hours.
-
Cool the reaction to room temperature and neutralize with a saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x 10 vol).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield 6-amino-2-methylchromen-4-one.
-
Step 5: Formation of the Isothiocyanate
-
Reaction: Conversion of the amine to a reactive isothiocyanate group.
-
Procedure:
-
To a solution of 6-amino-2-methylchromen-4-one (1.0 eq) in a biphasic system of dichloromethane (10 vol) and saturated NaHCO₃ solution (10 vol), add thiophosgene (1.1 eq) dropwise at 0 °C.
-
Stir the mixture vigorously at room temperature for 3 hours.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 5 vol).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 6-isothiocyanato-2-methylchromen-4-one.
-
Step 6: Final Coupling to Yield Target Herbicide
-
Reaction: Coupling of the isothiocyanate intermediate with a bicyclic diketone to form the final HPPD inhibitor.
-
Procedure:
-
To a solution of 6-isothiocyanato-2-methylchromen-4-one (1.0 eq) in anhydrous acetonitrile (10 vol), add bicyclo[3.2.1]octane-2,4-dione (1.2 eq) and triethylamine (1.5 eq).
-
Stir the reaction mixture at 50 °C for 24 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by preparative HPLC to yield the target herbicide.
-
Data Presentation
Table 1: Summary of a Representative Synthesis Batch
| Step | Starting Material | Reagents | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) |
| 1 | This compound | Acetic Anhydride, Pyridine | 4 | 95 | 98 |
| 2 | N-(3-(2-methoxyethoxy)phenyl)acetamide | Acetyl Chloride, AlCl₃ | 12 | 78 | 95 |
| 3 | 1-(5-acetamido-2-hydroxyphenyl)ethan-1-one | Sodium Acetate, Acetic Anhydride | 6 | 85 | 97 |
| 4 | 6-acetamido-2-methyl-4H-chromen-4-one | HCl, Ethanol | 8 | 92 | 99 |
| 5 | 6-amino-2-methylchromen-4-one | Thiophosgene | 3 | 88 | 96 |
| 6 | 6-isothiocyanato-2-methylchromen-4-one | Bicyclo[3.2.1]octane-2,4-dione | 24 | 65 | >99 |
Table 2: Representative Herbicidal Activity Data (Greenhouse Study)
| Compound | Application Rate (g/ha) | Weed Control (%) - Velvetleaf | Weed Control (%) - Giant Foxtail | Crop Injury (%) - Corn |
| Target Herbicide | 50 | 98 | 95 | <5 |
| Target Herbicide | 100 | >99 | 98 | <5 |
| Target Herbicide | 200 | >99 | >99 | 8 |
| Bicyclopyrone (Reference) | 100 | 99 | 97 | <5 |
Signaling Pathway and Mode of Action
HPPD Inhibition Pathway:
The target herbicide, like other HPPD inhibitors, disrupts the carotenoid biosynthesis pathway in plants. The diagram below illustrates this mode of action.
Caption: Mode of action of the target HPPD-inhibiting herbicide.
Experimental protocol for N-alkylation of "3-(2-Methoxyethoxy)aniline"
Application Note: N-Alkylation of 3-(2-Methoxyethoxy)aniline
Introduction
This document provides a detailed experimental protocol for the N-alkylation of this compound. This procedure is a fundamental transformation in organic synthesis, crucial for the development of various pharmaceutical intermediates and fine chemicals. The protocol outlines a general method using an alkyl halide as the alkylating agent and a suitable base. The reaction proceeds via a nucleophilic substitution mechanism where the aniline nitrogen attacks the electrophilic carbon of the alkyl halide.
Reaction Scheme
Experimental Protocol
Materials:
-
This compound (Substrate)
-
Alkyl halide (e.g., Iodomethane, Bromoethane) (Alkylating Agent)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (Base)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN) (Solvent)
-
Ethyl acetate (EtOAc) (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Dissolve the aniline in a suitable solvent (e.g., DMF or Acetonitrile, 5-10 mL per mmol of aniline). Add the base (e.g., K₂CO₃, 2.0-3.0 eq or NaH, 1.1-1.5 eq) to the solution.
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15-30 minutes. Slowly add the alkylating agent (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
Data Presentation
Table 1: Reaction Conditions and Yields for N-Alkylation of this compound
| Entry | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodomethane | K₂CO₃ | DMF | 60 | 6 | 85 |
| 2 | Bromoethane | K₂CO₃ | Acetonitrile | 80 | 12 | 78 |
| 3 | Benzyl Bromide | NaH | DMF | 25 | 4 | 92 |
Note: Yields are isolated yields after purification.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the N-alkylation of this compound.
Signaling Pathway Analogy: Nucleophilic Substitution
Caption: Conceptual diagram of the nucleophilic substitution reaction.
Application Notes and Protocols for 3-(2-Methoxyethoxy)aniline in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the use of 3-(2-Methoxyethoxy)aniline in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the introduction of a flexible and polar methoxyethoxy side chain. The protocols provided are based on established methodologies and can be adapted for the synthesis of a wide range of N-aryl and other substituted aniline derivatives.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the synthesis of substituted anilines, the Buchwald-Hartwig amination is a particularly powerful tool for the formation of C-N bonds. Other key reactions include the Suzuki-Miyaura, Heck, and Sonogashira couplings for the formation of C-C bonds. These reactions proceed through a general catalytic cycle involving a palladium(0) species.
General Reaction Mechanisms
The catalytic cycles for these reactions share common fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (or triflate) to form a Pd(II) intermediate.
-
Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In the Suzuki reaction, an organoboron compound, activated by a base, transfers its organic group to the palladium center. In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium amido complex.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.
A simplified representation of a generic palladium-catalyzed cross-coupling cycle is depicted below.
Application Notes: 3-(2-Methoxyethoxy)aniline as a Potential Corrosion Inhibitor
Introduction
Corrosion of metallic materials is a significant challenge across various industries, leading to structural degradation and economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Aniline and its derivatives are known to be effective corrosion inhibitors due to the presence of the nitrogen atom with its lone pair of electrons, which can coordinate with metal surfaces, and the aromatic ring that provides a protective hydrophobic layer.
This document outlines the potential application of 3-(2-Methoxyethoxy)aniline as a corrosion inhibitor. While direct experimental data for this specific compound is not available in the current literature, these notes are based on established principles and experimental protocols for similar aniline derivatives. The presence of the methoxyethoxy group is hypothesized to enhance its solubility and adsorption characteristics on metal surfaces.
Postulated Mechanism of Action
The corrosion inhibition by this compound on a metal surface, such as mild steel in an acidic medium, is proposed to occur through the following mechanisms:
-
Adsorption: The inhibitor molecules adsorb onto the metal surface. This adsorption can be physisorption (electrostatic interaction between the charged metal surface and the protonated amine) or chemisorption (coordinate bond formation between the lone pair of electrons of the nitrogen and oxygen atoms and the vacant d-orbitals of iron).
-
Surface Coverage: The adsorbed molecules form a protective film on the metal surface, isolating it from the corrosive environment. The bulky methoxyethoxy group may contribute to a larger surface coverage area.
-
Blocking of Active Sites: The inhibitor molecules block the anodic and cathodic reaction sites, thereby suppressing both the metal dissolution and hydrogen evolution reactions.
Potential Applications
Based on the general performance of aniline derivatives, this compound could be a candidate for corrosion protection in the following areas:
-
Acidic Cleaning and Pickling: To protect metal surfaces during industrial cleaning processes.
-
Oil and Gas Industry: To prevent corrosion in pipelines and storage tanks exposed to acidic environments.
-
Cooling Water Systems: To mitigate corrosion of metal components.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data to illustrate the expected performance of this compound as a corrosion inhibitor for mild steel in 1 M HCl, based on typical results for effective aniline derivatives.
Table 1: Potentiodynamic Polarization Data (Hypothetical)
| Inhibitor Concentration (mM) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (IE%) |
| Blank | -450 | 1000 | 70 | 120 | - |
| 0.1 | -445 | 250 | 75 | 115 | 75.0 |
| 0.5 | -438 | 100 | 80 | 110 | 90.0 |
| 1.0 | -430 | 50 | 85 | 105 | 95.0 |
| 5.0 | -425 | 20 | 90 | 100 | 98.0 |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data (Hypothetical)
| Inhibitor Concentration (mM) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (IE%) |
| Blank | 50 | 200 | - |
| 0.1 | 200 | 150 | 75.0 |
| 0.5 | 500 | 100 | 90.0 |
| 1.0 | 1000 | 80 | 95.0 |
| 5.0 | 2500 | 60 | 98.0 |
Experimental Protocols
The following are detailed, generalized protocols for evaluating the corrosion inhibition performance of a new compound like this compound.
Protocol 1: Synthesis of Schiff Base Derivative of this compound (Hypothetical for Enhanced Performance)
Schiff base derivatives of amines often exhibit enhanced corrosion inhibition.
Materials:
-
This compound
-
Salicylaldehyde (or other suitable aldehyde)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
Procedure:
-
Dissolve 10 mmol of this compound in 50 mL of ethanol in a round-bottom flask.
-
Add 10 mmol of salicylaldehyde to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4 hours with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base product is filtered, washed with cold ethanol, and dried in a desiccator.
-
Characterize the synthesized compound using FT-IR, ¹H-NMR, and Mass Spectrometry.
Protocol 2: Electrochemical Measurements
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode corrosion cell (Working electrode: Mild steel coupon, Counter electrode: Platinum foil, Reference electrode: Saturated Calomel Electrode - SCE)
-
Water bath for temperature control
Procedure:
-
Working Electrode Preparation:
-
Mechanically polish mild steel coupons with a series of emery papers (up to 2000 grit).
-
Degrease with acetone, rinse with deionized water, and dry.
-
Mount the coupon in an electrode holder, exposing a fixed surface area (e.g., 1 cm²).
-
-
Electrolyte Preparation:
-
Prepare a 1 M HCl solution as the corrosive medium.
-
Prepare stock solutions of this compound in 1 M HCl at various concentrations (e.g., 0.1 mM to 5 mM).
-
-
Open Circuit Potential (OCP):
-
Immerse the three-electrode setup in the test solution and allow the working electrode potential to stabilize for 60 minutes to reach a steady OCP.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at the OCP.
-
Apply a sinusoidal AC perturbation of 10 mV amplitude over a frequency range from 100 kHz to 0.01 Hz.
-
Analyze the resulting Nyquist and Bode plots to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
-
Potentiodynamic Polarization:
-
After EIS, scan the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.
-
Plot the resulting polarization curve (log current density vs. potential).
-
Determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) by Tafel extrapolation.
-
Protocol 3: Quantum Chemical Calculations
Software:
-
Gaussian, GAMESS, or similar quantum chemistry software package.
Procedure:
-
Molecular Modeling:
-
Construct the 3D molecular structure of this compound.
-
-
Geometry Optimization:
-
Optimize the molecular geometry using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)).
-
-
Calculation of Quantum Chemical Parameters:
-
From the optimized structure, calculate key parameters such as:
-
Energy of the Highest Occupied Molecular Orbital (E_HOMO)
-
Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO)
-
Energy gap (ΔE = E_LUMO - E_HOMO)
-
Dipole moment (μ)
-
Mulliken atomic charges
-
-
-
Interpretation:
-
Relate the calculated parameters to the potential inhibition efficiency. A higher E_HOMO suggests a better electron-donating ability, a lower E_LUMO indicates a higher electron-accepting ability, and a smaller energy gap implies higher reactivity and potentially better inhibition.
-
Visualizations
Caption: Workflow for evaluating a potential corrosion inhibitor.
Application Notes and Protocols: Synthesis of Poly(3-(2-Methoxyethoxy)aniline)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of poly(3-(2-methoxyethoxy)aniline), a functionalized conducting polymer. The incorporation of the 3-(2-methoxyethoxy) side chain is anticipated to enhance the polymer's solubility in common organic solvents, a common challenge with the parent polyaniline.[1] Enhanced processability is crucial for applications in drug delivery, biosensors, and other biomedical devices.
The following sections detail a hypothetical, yet plausible, experimental protocol for the chemical oxidative polymerization of this compound. The protocol is based on established methods for the synthesis of other substituted polyanilines.[1][2] Characterization data provided are representative values based on published results for similar alkoxy-substituted polyaniline derivatives and should be considered as a general guide.[1][3]
Experimental Protocols
Protocol 1: Chemical Oxidative Polymerization of this compound
This protocol describes the synthesis of poly(this compound) in its conductive emeraldine salt form via chemical oxidative polymerization using ammonium persulfate as the oxidant in an acidic medium.
Materials:
-
This compound (monomer)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (oxidant)
-
Hydrochloric acid (HCl, 1 M)
-
Methanol
-
Distilled water
-
N-methyl-2-pyrrolidone (NMP) (for solubility testing)
-
Dimethyl sulfoxide (DMSO) (for solubility testing)
Equipment:
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Buchner funnel and vacuum flask
-
Vacuum oven
-
Standard laboratory glassware (beakers, graduated cylinders)
Procedure:
-
Monomer Solution Preparation:
-
In the 250 mL three-necked round-bottom flask, dissolve a specific amount of this compound in 1 M HCl.
-
Cool the solution to 0-5 °C using an ice bath while stirring continuously.
-
-
Oxidant Solution Preparation:
-
In a separate beaker, dissolve ammonium persulfate in 1 M HCl. A typical molar ratio of oxidant to monomer is 1.25:1.[2]
-
Cool this solution to 0-5 °C in the ice bath.
-
-
Polymerization:
-
Slowly add the chilled oxidant solution to the stirring monomer solution dropwise using the dropping funnel over a period of approximately 30 minutes.
-
Observe the color of the reaction mixture, which should gradually change, indicating the progression of polymerization.
-
Continue stirring the reaction mixture in the ice bath for an additional 4-6 hours to ensure complete polymerization.[1]
-
-
Product Isolation and Washing:
-
Collect the polymer precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with copious amounts of 1 M HCl until the filtrate becomes colorless to remove any unreacted monomer and oligomers.[1]
-
Subsequently, wash the polymer with distilled water to remove excess acid, followed by a final wash with methanol.
-
-
Drying:
-
Dry the resulting polymer powder in a vacuum oven at 60 °C for 24 hours.
-
-
Characterization (Optional but Recommended):
Data Presentation
The following tables summarize representative quantitative data for the synthesis and characterization of poly(this compound). These values are based on typical results obtained for similar substituted polyanilines and may vary depending on specific experimental conditions.
Table 1: Reaction Parameters for the Synthesis of Poly(this compound)
| Parameter | Value | Reference |
| Monomer | This compound | - |
| Monomer Concentration | 0.1 M | [2] |
| Oxidant | Ammonium Persulfate | [1][2] |
| Oxidant/Monomer Molar Ratio | 1.25:1 | [2] |
| Acid Medium | 1 M HCl | [1] |
| Reaction Temperature | 0-5 °C | [1] |
| Reaction Time | 4-6 hours | [1] |
| Theoretical Yield | Based on initial monomer amount | - |
Table 2: Expected Characteristics of Poly(this compound)
| Property | Expected Value/Observation | Reference |
| Physical Appearance | Dark green or black powder | [2] |
| Yield | 60-80% | [2] |
| Solubility | Soluble in NMP, DMSO; moderately soluble in THF | [1][2] |
| Conductivity (doped) | 10⁻³ - 10⁻² S/cm | [3] |
| FT-IR Characteristic Peaks | ~1580 cm⁻¹ (C=C stretching of quinoid rings), ~1490 cm⁻¹ (C=C stretching of benzenoid rings), ~1300 cm⁻¹ (C-N stretching), ~1140 cm⁻¹ (vibrational mode of -NH⁺=), ~820 cm⁻¹ (C-H out-of-plane bending of 1,2,4-trisubstituted benzene ring) | [1][3] |
| UV-Vis Absorption (in NMP) | ~320-340 nm (π-π* transition of the benzenoid rings), ~600-640 nm (exciton absorption of the quinoid rings) | [3] |
Visualization
Experimental Workflow Diagram
The following diagram illustrates the key steps in the chemical oxidative polymerization of this compound.
Caption: Workflow for the synthesis of poly(this compound).
References
- 1. ias.ac.in [ias.ac.in]
- 2. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Biological Activity Screening of 3-(2-Methoxyethoxy)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preliminary biological activity screening of novel chemical entities derived from "3-(2-Methoxyethoxy)aniline." The following sections detail experimental procedures for assessing anticancer and antimicrobial activities, along with representative data and visualizations of relevant signaling pathways and workflows.
Introduction
Aniline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[1] The introduction of a methoxyethoxy substituent at the 3-position of the aniline ring offers unique physicochemical properties that can influence the compound's pharmacokinetic and pharmacodynamic profile. This document outlines the initial steps in characterizing the biological potential of this novel class of compounds, focusing on two key therapeutic areas: oncology and infectious diseases.
Data Presentation: Biological Activity of Representative Aniline Derivatives
The following tables summarize the in vitro biological activity of various aniline derivatives, providing a reference for the potential efficacy of novel "this compound" analogs.
Anticancer Activity
The cytotoxic effects of representative aniline derivatives against several human cancer cell lines are presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Target Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative A1 | A549 | Lung Carcinoma | 2.39 | Paclitaxel | 4.10 |
| Derivative A2 | PC9 | Non-Small Cell Lung Cancer | 3.60 | Paclitaxel | 5.20 |
| Derivative B1 | HepG2 | Hepatocellular Carcinoma | - | Cabozantinib | - |
| Derivative B2 | MDA-MB-231 | Breast Cancer | - | Cabozantinib | - |
| Derivative B3 | HCT116 | Colon Cancer | - | Cabozantinib | - |
| Derivative C1 | HeLa | Cervical Cancer | - | Lapatinib | - |
| Derivative C2 | Huh-7 | Hepatocellular Carcinoma | 1.41 | Lapatinib | 2.11 |
Note: Data presented are for structurally related aniline derivatives and serve as a reference. Actual values for "this compound" derivatives must be determined experimentally.
Antimicrobial Activity
The antimicrobial efficacy of representative aniline derivatives is presented as Minimum Inhibitory Concentration (MIC) values, indicating the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Candida albicans (ATCC 10231) |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| Derivative D1 | 100 | >100 | >100 |
| Derivative D2 | 50 | >100 | >100 |
| Reference (Ciprofloxacin) | 0.25 | 0.015 | NA |
| Reference (Fluconazole) | NA | NA | 2 |
Note: Data presented are for structurally related aniline derivatives and serve as a reference. Actual values for "this compound" derivatives must be determined experimentally.[2]
Experimental Protocols
Detailed methodologies for key biological assays are provided below.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells during their exponential growth phase.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the "this compound" derivatives in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and an untreated control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
Kinase Inhibition Assay
This protocol describes a general luminescence-based kinase assay to measure the inhibition of a specific kinase (e.g., EGFR, VEGFR).
Materials:
-
Recombinant kinase (e.g., EGFR, VEGFR2)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Luminescence-based ATP detection kit
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO.
-
-
Assay Plate Preparation:
-
Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well plate.
-
Include a DMSO-only control (vehicle) and a known kinase inhibitor as a positive control.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and substrate in the assay buffer.
-
Dispense the master mix into each well.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition relative to the vehicle control.
-
Determine the IC50 value from a dose-response curve.
-
Antimicrobial Susceptibility Testing: Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC) of the test compounds.
Materials:
-
Bacterial and/or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
96-well microtiter plates
-
Spectrophotometer
-
Shaking incubator
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[3]
-
-
Compound Dilution:
-
Prepare a serial two-fold dilution of the test compounds in the microtiter plate wells containing broth.
-
-
Inoculation:
-
Add the standardized inoculum to each well.
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the biological activity screening of novel compounds.
Caption: High-level workflow for the biological activity screening of novel derivatives.
Signaling Pathway
Many aniline-based anticancer agents target receptor tyrosine kinases. The diagram below depicts a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target in cancer therapy.
Caption: Inhibition of the EGFR signaling pathway by an aniline-based derivative.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Methoxyethoxy)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-(2-Methoxyethoxy)aniline.
Synthesis Pathway Overview
The most common and efficient synthesis of this compound is a two-step process. The first step involves a Williamson ether synthesis to couple 3-nitrophenol with 2-methoxyethyl halide. The second step is the reduction of the resulting nitro compound to the desired aniline.
Experimental Protocols
Step 1: Synthesis of 1-(2-Methoxyethoxy)-3-nitrobenzene
Materials:
-
3-Nitrophenol
-
2-Bromoethyl methyl ether (or 2-chloroethyl methyl ether)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a stirred solution of 3-nitrophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add 2-bromoethyl methyl ether (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, hexane-ethyl acetate gradient) to yield pure 1-(2-methoxyethoxy)-3-nitrobenzene.
Step 2: Synthesis of this compound
Materials:
-
1-(2-Methoxyethoxy)-3-nitrobenzene
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve 1-(2-methoxyethoxy)-3-nitrobenzene (1.0 eq) in ethanol or ethyl acetate in a hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.[1]
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain this compound. The product is often of sufficient purity for subsequent steps, but can be further purified by distillation under reduced pressure or column chromatography if necessary.
Troubleshooting Guide
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for maximizing the yield in the Williamson ether synthesis (Step 1)?
A1: The most critical parameters are:
-
Anhydrous Conditions: The presence of water can consume the base and lead to lower yields. Ensure all reagents and solvents are anhydrous.
-
Choice and Amount of Base: A strong enough base is needed to deprotonate the phenol, but a base that is too strong or used in large excess can lead to side reactions. Anhydrous potassium carbonate is a good starting point.
-
Reaction Temperature: The temperature should be high enough to drive the reaction to completion in a reasonable time but not so high as to cause decomposition of the starting materials or product. 80-90 °C is a typical range for this reaction in DMF.
Q2: My nitro reduction (Step 2) is slow or incomplete. What should I do?
A2: Several factors can lead to an incomplete reduction:
-
Catalyst Activity: The Pd/C catalyst may be old or deactivated. Use fresh, high-quality catalyst.
-
Hydrogen Pressure: Insufficient hydrogen pressure can slow down the reaction. Ensure your system is properly sealed and pressurized. Increasing the pressure may improve the reaction rate.
-
Solvent Choice: The solvent can influence the reaction rate. Ethanol, methanol, and ethyl acetate are commonly used and generally effective.
-
Purity of the Starting Material: Impurities from Step 1 can sometimes act as catalyst poisons. Ensure the nitro-intermediate is sufficiently pure.
Q3: I am observing the formation of side products during the nitro reduction. What are they and how can I avoid them?
A3: Potential side products in nitro reductions include hydroxylamines and azo compounds. These are typically formed under conditions of incomplete reduction. To minimize their formation, ensure complete conversion of the starting material by:
-
Using an adequate amount of catalyst.
-
Ensuring sufficient hydrogen pressure and reaction time.
-
Vigorous stirring to ensure good mixing of the catalyst, substrate, and hydrogen.
Q4: Can I use other reducing agents for the nitro group reduction?
A4: Yes, other reducing agents can be used. Common alternatives to catalytic hydrogenation include:
-
Metal/Acid Systems: Such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). These are robust and cost-effective but require a more involved workup to remove metal salts.
-
Sodium Dithionite (Na₂S₂O₄): This is a milder reducing agent often used for sensitive substrates.
The choice of reducing agent may depend on the scale of the reaction and the presence of other functional groups in the molecule.
Q5: How can I improve the purity of my final product?
A5: If the crude product is not of sufficient purity, consider the following purification methods:
-
Column Chromatography: Effective for removing both more and less polar impurities. A gradient of hexane and ethyl acetate is a good starting point for elution.
-
Distillation under Reduced Pressure: If the product is a liquid and thermally stable, vacuum distillation can be an excellent method for purification on a larger scale.
-
Acid-Base Extraction: As an aniline, the product is basic. It can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified and the product re-extracted into an organic solvent.
-
Crystallization of a Salt: The aniline can be converted to a salt (e.g., hydrochloride) which is often a crystalline solid and can be purified by recrystallization. The free base can then be regenerated.
Data Presentation
The following tables provide a summary of how different reaction parameters can affect the yield of the synthesis. The data is based on typical outcomes for analogous reactions and should be used as a guide for optimization.
Table 1: Effect of Base and Solvent on the Yield of 1-(2-Methoxyethoxy)-3-nitrobenzene (Step 1)
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Approximate Yield (%) |
| 1 | K₂CO₃ (1.5) | DMF | 80 | 6 | 85-95 |
| 2 | NaH (1.2) | THF | 65 | 8 | 80-90 |
| 3 | Cs₂CO₃ (1.5) | Acetonitrile | 80 | 6 | 90-98 |
| 4 | K₂CO₃ (1.5) | Acetone | 55 | 12 | 70-80 |
Table 2: Effect of Reducing Agent on the Yield of this compound (Step 2)
| Entry | Reducing System | Solvent | Temperature (°C) | Time (h) | Approximate Yield (%) |
| 1 | H₂, 10% Pd/C (5 mol%) | Ethanol | 25 | 3 | 95-99 |
| 2 | Fe powder, NH₄Cl | Ethanol/Water | 80 | 4 | 85-95 |
| 3 | SnCl₂·2H₂O | Ethanol | 70 | 5 | 80-90 |
| 4 | Na₂S₂O₄ | Methanol/Water | 65 | 6 | 75-85 |
References
Purification of "3-(2-Methoxyethoxy)aniline" by column chromatography
Technical Support Center: Purification of 3-(2-Methoxyethoxy)aniline
This guide provides troubleshooting advice and frequently asked questions for the purification of this compound by column chromatography.
Troubleshooting Guide
Question: My compound, this compound, is showing significant peak tailing on the silica gel column. What is causing this and how can I fix it?
Answer: Peak tailing with aniline compounds is a common issue primarily caused by the interaction of the basic amine group with acidic silanol groups on the surface of the silica gel stationary phase.[1] This leads to undesirable strong adsorption and slow, uneven elution.
Here are several strategies to mitigate this issue:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. A concentration of 1-2% triethylamine (TEA) in the mobile phase can neutralize the acidic sites on the silica, significantly improving peak shape.[2][3]
-
Stationary Phase Deactivation: Before loading your sample, flush the packed column with 2-3 column volumes of your chosen eluent containing 1-2% triethylamine. This deactivates the silica gel. Afterwards, flush with 2-3 column volumes of the initial eluent (without TEA) to remove excess base before loading the compound.[2]
-
Use an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase.
Question: I'm not getting good separation between my target compound and impurities. All the spots are coming off the column mixed together. What should I do?
Answer: Poor separation is typically due to an inappropriate solvent system or issues with how the column was loaded and run.
-
Optimize the Solvent System with TLC: Use Thin Layer Chromatography (TLC) to find an eluent system that gives your target compound an Rf value of approximately 0.2-0.3.[2] This range generally provides the best separation in column chromatography. Ensure there is clear separation between your product and impurity spots on the TLC plate.
-
Use a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity of the mobile phase to elute your target compound, followed by more polar impurities.[5]
-
Check Sample Loading: Overloading the column can lead to broad bands and poor separation.[1] As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. Also, ensure the sample is loaded in a concentrated band using a minimal amount of solvent.[6]
-
Consider Compound Stability: It's possible your compound is degrading on the silica gel, leading to the appearance of new spots and mixed fractions. You can check for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then running it to see if any new spots have appeared.[7]
Question: My compound won't elute from the column, even after I switch to a very polar solvent.
Answer: This issue, common with polar or basic compounds, suggests your compound is too strongly adsorbed to the stationary phase.
-
Check for Compound Decomposition: The compound may have decomposed on the acidic silica gel and will not elute.[7] Test for stability on a TLC plate as described above.
-
Increase Mobile Phase Polarity Drastically: For highly polar compounds, standard solvents like ethyl acetate may not be sufficient. A solvent system of dichloromethane/methanol is often required.[5]
-
Add a Basic Modifier: As mentioned for peak tailing, the strong interaction could be acid-base related. Adding triethylamine to the eluent can disrupt this interaction and promote elution.[8]
-
Switch to a Different Stationary Phase: If the compound is stable but still won't elute, the interaction with silica is too strong. Use a less polar stationary phase like amine-functionalized silica or consider reversed-phase chromatography.[4]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?
A1: Given the polarity of the ether and aniline functional groups, a good starting point for solvent system development would be a mixture of a non-polar solvent like Hexane or Cyclohexane and a moderately polar solvent like Ethyl Acetate. Begin with a ratio of 7:3 (Hexane:Ethyl Acetate) and adjust the polarity based on TLC results.[5][9] For more polar impurities, a Dichloromethane/Methanol system may be necessary.[5]
Q2: Should I use the wet or dry loading method to apply my sample to the column?
A2: The choice depends on your sample's solubility.
-
Wet Loading: If your crude product dissolves easily in the initial mobile phase, this is the preferred method. Dissolve the sample in the minimum amount of eluent and carefully pipette it onto the top of the column.[6]
-
Dry Loading: If your compound is not very soluble in the starting eluent, or if you need to use a more polar solvent for dissolution (like dichloromethane), dry loading is recommended. Dissolve your crude sample, add a small amount of silica gel (about 10-20 times the mass of your sample), and evaporate the solvent until you have a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[6]
Q3: Can this compound decompose on a standard silica gel column?
A3: Yes, anilines can be sensitive to the acidic nature of silica gel.[2] While many are stable enough for purification, some can degrade, especially during long exposure on a slow-running column. It is always advisable to first check the stability of your compound by performing a 2D TLC or by letting a spot sit on a TLC plate for an extended period before elution.[7]
Q4: How do I monitor the progress of the separation?
A4: Since this compound is likely colorless, you will need to collect small, sequential fractions of the eluent as it drips from the column.[10] The composition of these fractions should be analyzed by TLC to determine which ones contain your pure product.[10] Fractions containing the pure compound can then be combined for solvent evaporation.
Experimental Protocol: Column Chromatography of this compound
This is a general protocol and should be adapted based on TLC analysis of the specific reaction mixture.
-
Solvent System Selection:
-
Develop a solvent system using TLC (e.g., Hexane:Ethyl Acetate with 1% Triethylamine).
-
Aim for an Rf value of 0.2-0.3 for this compound.
-
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
In a beaker, create a slurry of silica gel (e.g., 230-400 mesh) in your initial, least polar mobile phase.[5]
-
Pour the slurry into the column, tapping gently to ensure even packing and remove air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance.[9]
-
Drain the excess solvent until the level is just at the top of the sand layer. Never let the column run dry. [9]
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Add silica gel (approx. 10x the mass of the crude product) and mix.
-
Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (if using flash chromatography) or allow gravity to facilitate flow.
-
Begin collecting fractions in labeled test tubes.
-
If using a gradient, start with the low-polarity solvent and gradually increase the percentage of the more polar solvent.
-
-
Analysis and Isolation:
-
Spot every few fractions on a TLC plate to monitor the elution of the compound.
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Confirm purity using analytical techniques such as NMR or Mass Spectrometry.
-
Quantitative Data Summary
The following table provides typical parameters for the purification of an aniline derivative like this compound. These values are illustrative and require optimization for each specific case.
| Parameter | Recommended Value/Condition | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography.[9] |
| Alternative Phase | Neutral Alumina or Amine-functionalized Silica | For basic or acid-sensitive compounds to prevent tailing.[2][3] |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate or Dichloromethane:Methanol | A gradient is often used, starting with low polarity.[5] |
| Mobile Phase Additive | 1-2% Triethylamine (TEA) | Neutralizes acidic silica sites, preventing peak tailing.[2] |
| Target Rf Value | ~0.2 - 0.3 | Provides optimal separation on the column.[2] |
| Sample Load | 1-5% of silica gel mass (w/w) | Prevents column overloading and ensures good separation.[1] |
| Detection Method | TLC with UV visualization (254 nm) | Aniline derivatives are typically UV-active. |
Process Workflow and Troubleshooting Logic
Caption: Troubleshooting workflow for the column chromatography purification of aniline compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. teledyneisco.com [teledyneisco.com]
- 5. benchchem.com [benchchem.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. Chromatography [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Synthesis of 3-(2-Methoxyethoxy)aniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Methoxyethoxy)aniline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via the reduction of 1-(2-Methoxyethoxy)-3-nitrobenzene.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Catalyst: The hydrogenation catalyst (e.g., Pd/C) may have lost activity. | Use a fresh batch of catalyst. Ensure the catalyst is handled under an inert atmosphere if it is pyrophoric. |
| Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low for the reaction to proceed efficiently. | Increase the hydrogen pressure according to the established protocol. Ensure there are no leaks in the reaction system. | |
| Poor Quality Starting Material: The 1-(2-Methoxyethoxy)-3-nitrobenzene may be impure. | Purify the starting material by recrystallization or column chromatography before use. | |
| Reaction Temperature Too Low: The activation energy for the reduction is not being met. | Gradually increase the reaction temperature, monitoring for any decomposition. | |
| Presence of Colored Impurities in the Product | Incomplete Reduction: The reaction may not have gone to completion, leaving behind colored intermediates like nitroso or azo compounds.[1][2] | Extend the reaction time or increase the catalyst loading. Monitor the reaction by TLC or LC-MS to ensure full conversion of the starting material. |
| Oxidation of the Aniline Product: The aniline product is susceptible to air oxidation, which can form colored impurities. | Work up the reaction under an inert atmosphere (e.g., nitrogen or argon). Store the purified product under inert gas and in a dark, cool place.[3] | |
| Formation of a Byproduct with a Lower Molecular Weight | Cleavage of the Methoxyethoxy Side Chain: While generally stable, the ether linkage can be cleaved under harsh acidic conditions.[4][5][6] | If using a reduction method that involves acid (e.g., Sn/HCl), ensure the acid concentration and temperature are not excessively high. Consider switching to a neutral reduction method like catalytic hydrogenation. |
| Product is Difficult to Purify | Presence of Multiple Byproducts: A combination of incomplete reduction and side-chain cleavage may have occurred. | Optimize the reaction conditions (catalyst, solvent, temperature, pressure) to favor the formation of the desired product. A thorough purification by column chromatography may be necessary. |
| Reaction Stalls Before Completion | Catalyst Poisoning: Impurities in the starting material or solvent (e.g., sulfur compounds) can poison the catalyst.[7] | Use high-purity starting materials and solvents. If catalyst poisoning is suspected, the catalyst may need to be filtered and replaced with a fresh batch. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the reduction of the corresponding nitro compound, 1-(2-Methoxyethoxy)-3-nitrobenzene. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a widely used and generally efficient method for this transformation.[1][8][9]
Q2: My final product is a dark oil, but I expected a lighter color. What could be the reason?
A2: Anilines are prone to air oxidation, which results in the formation of colored impurities.[3] It is crucial to handle the reaction mixture and the final product under an inert atmosphere and to store the purified compound in a dark, cool place. The dark color could also indicate the presence of intermediates from incomplete reduction.
Q3: I see a spot on my TLC plate that is not the starting material or the product. What could it be?
A3: This could be an intermediate of the nitro reduction, such as the corresponding nitrosobenzene or hydroxylamine.[1][2][10] These intermediates can sometimes be stable enough to be observed by TLC. Incomplete reduction is the likely cause, and prolonging the reaction time or using a more active catalyst should resolve this.
Q4: Can the methoxyethoxy side chain be cleaved during the synthesis?
A4: The 2-methoxyethyl ether is generally a stable group. However, it can be susceptible to cleavage under strong acidic conditions.[4][5] If you are using a reduction method that employs strong acids, such as tin or iron in concentrated HCl, side-chain cleavage is a potential side reaction. Catalytic hydrogenation under neutral conditions is less likely to cause this issue.
Q5: How can I best purify the final product?
A5: If the product contains minor impurities, distillation under reduced pressure can be effective. For more complex impurity profiles, column chromatography on silica gel is the recommended method. A solvent system of ethyl acetate and hexanes is a good starting point for elution.
Experimental Protocols
Key Experiment: Synthesis of this compound via Catalytic Hydrogenation
Materials:
-
1-(2-Methoxyethoxy)-3-nitrobenzene
-
Palladium on carbon (10 wt. % Pd)
-
Ethanol or Methanol (reagent grade)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a hydrogenation vessel, dissolve 1-(2-Methoxyethoxy)-3-nitrobenzene in a suitable solvent such as ethanol or methanol.
-
Carefully add 10% Pd/C catalyst to the solution (typically 1-5 mol % of palladium relative to the nitro compound).
-
Seal the vessel and purge it several times with an inert gas (nitrogen or argon) to remove any oxygen.
-
Introduce hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete when the starting material is no longer detectable.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 10. mt.com [mt.com]
Technical Support Center: 3-(2-Methoxyethoxy)aniline Reaction Scale-Up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-(2-Methoxyethoxy)aniline.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for the industrial-scale production of this compound?
A1: The most common and scalable method for preparing this compound is the Williamson ether synthesis. This well-established reaction involves the O-alkylation of 3-aminophenol with a 2-methoxyethyl halide (e.g., 2-methoxyethyl chloride or bromide) in the presence of a base. An alternative, though often less direct, route involves the etherification of a protected 3-nitrophenol followed by reduction of the nitro group.
Q2: What are the primary starting materials and reagents for the Williamson ether synthesis of this compound?
A2: The key starting materials are 3-aminophenol and a suitable 2-methoxyethylating agent, such as 2-methoxyethyl bromide or 2-methoxyethyl chloride. A base is crucial for deprotonating the phenolic hydroxyl group of 3-aminophenol. Common bases include potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH). The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile often being preferred.[1]
Q3: What are the major safety concerns when scaling up the synthesis of this compound?
A3: The primary safety concerns during scale-up are the potential for thermal runaway and the handling of hazardous materials. The Williamson ether synthesis is an exothermic reaction, and inadequate heat removal in a large reactor can lead to a rapid increase in temperature and pressure.[2][3] Aniline derivatives can also be toxic and may have specific handling requirements.[4][5] A thorough process safety management (PSM) evaluation, including a Hazard and Operability (HAZOP) study, is essential before any scale-up.[3][6][7][8][9]
Troubleshooting Guides
Problem 1: Low Yield and/or Incomplete Conversion
Possible Causes & Solutions
| Cause | Recommended Action |
| Insufficient Base | Ensure at least a stoichiometric amount of a suitable base (e.g., K₂CO₃, NaOH) is used to fully deprotonate the 3-aminophenol. For solid bases, ensure adequate mixing to facilitate the reaction. |
| Inappropriate Solvent | Use a polar aprotic solvent like DMF or acetonitrile to enhance the nucleophilicity of the phenoxide. Protic solvents can solvate the nucleophile and slow down the reaction.[1] |
| Low Reaction Temperature | Gradually increase the reaction temperature while carefully monitoring for side product formation. The optimal temperature will balance reaction rate and selectivity. |
| Short Reaction Time | Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, TLC) to ensure it has gone to completion before workup. |
| Poor Quality of Reagents | Use reagents of high purity. Impurities in 3-aminophenol or the alkylating agent can lead to side reactions and lower yields.[10] |
Problem 2: Formation of N-Alkylated and Di-Alkylated Impurities
A significant challenge in the synthesis of this compound is the competing N-alkylation of the amino group, leading to the formation of N-(2-methoxyethyl)-3-aminophenol and N,O-bis(2-methoxyethyl)-3-aniline.
Strategies to Favor O-Alkylation over N-Alkylation
| Strategy | Details and Recommendations |
| Choice of Base and Solvent | Using a weaker base like K₂CO₃ in a polar aprotic solvent can favor O-alkylation. Stronger bases may increase the nucleophilicity of the amino group. |
| Phase Transfer Catalysis (PTC) | The use of a phase transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the transfer of the phenoxide ion to the organic phase, promoting selective O-alkylation.[11][12][13] This technique can be particularly effective in biphasic systems. |
| Protection of the Amino Group | While adding extra steps, protecting the amino group (e.g., as an acetyl or a Schiff base) before etherification ensures exclusive O-alkylation. The protecting group is then removed in a subsequent step.[8] |
| Reaction Temperature Control | Lower reaction temperatures generally favor the thermodynamically more stable O-alkylation product. |
Problem 3: Difficulties in Product Purification at Scale
Purification Challenges and Solutions
| Challenge | Recommended Solution |
| Removal of Unreacted 3-Aminophenol | Unreacted 3-aminophenol can often be removed by an aqueous wash with a slightly acidic solution to form the water-soluble salt. |
| Separation of N-Alkylated Isomers | Isomeric impurities can be challenging to separate by simple distillation due to similar boiling points. Fractional distillation under reduced pressure may be effective. For high-purity requirements, column chromatography or crystallization may be necessary, though these can be less economical at a very large scale.[14][15][16][17] |
| Color Formation | Anilines are prone to oxidation and can develop color over time. Purification by steam distillation or vacuum distillation can yield a colorless product.[18][19] Storing the purified product under an inert atmosphere (e.g., nitrogen or argon) and protected from light is recommended. |
Experimental Protocols
Proposed Lab-Scale Synthesis via Williamson Ether Synthesis
This protocol is a representative example for laboratory-scale synthesis. All scale-up activities must be preceded by a thorough safety review and hazard analysis.
Materials:
-
3-Aminophenol
-
2-Methoxyethyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a stirred solution of 3-aminophenol (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2 equivalents).
-
Heat the mixture to 60-70 °C and stir for 1 hour.
-
Slowly add 2-methoxyethyl bromide (1.1 equivalents) to the reaction mixture.
-
Maintain the reaction at 60-70 °C and monitor its progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Dilute the filtrate with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A decision workflow for troubleshooting low yield in the synthesis.
Competing Reaction Pathways: N- vs. O-Alkylation
Caption: Diagram illustrating the competing N- and O-alkylation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. wjarr.com [wjarr.com]
- 3. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. US10889539B2 - Aniline purification process - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. CN111056954A - Aniline purification method - Google Patents [patents.google.com]
- 10. [PDF] Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Semantic Scholar [semanticscholar.org]
- 11. tandfonline.com [tandfonline.com]
- 12. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 13. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 14. benchchem.com [benchchem.com]
- 15. Scale-Up of Protein Purification: Downstream Processing Issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Scale-Up of Protein Purification: Downstream Processing Issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. echemi.com [echemi.com]
- 19. reddit.com [reddit.com]
Technical Support Center: Storage and Handling of 3-(2-Methoxyethoxy)aniline
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage of 3-(2-Methoxyethoxy)aniline to prevent oxidation and ensure its stability for experimental use.
Frequently Asked Questions (FAQs)
Q1: My "this compound" has turned from a colorless/pale yellow liquid to a brown or dark-colored solution. What happened?
A1: The color change is a strong indicator of oxidation. Aromatic amines, including this compound, are susceptible to oxidation when exposed to atmospheric oxygen and/or light. This process can lead to the formation of colored impurities such as nitroso, nitro, and azoxy compounds, which can compromise the purity and reactivity of the material in your experiments.[1][2][3]
Q2: What are the ideal storage conditions to prevent the oxidation of "this compound"?
A2: To minimize oxidation, "this compound" should be stored in a tightly sealed container, under an inert atmosphere (such as nitrogen or argon), in a cool, dark, and dry place.[4][5] For long-term storage, refrigeration at 2-8°C is often recommended.[6]
Q3: Is it necessary to use an inert gas for storage?
A3: While not strictly necessary for short-term storage if the container is well-sealed and the material is used quickly, an inert atmosphere is highly recommended for long-term storage or for high-purity applications.[4][7] An inert gas blanket displaces oxygen, which is the primary cause of oxidation.[5]
Q4: Can I add an antioxidant to my "this compound" to prevent oxidation?
A4: While aromatic amines themselves can act as antioxidants in some applications, adding an external antioxidant to preserve the purity of the starting material is not a standard practice and may introduce impurities into your experiments.[8][9][10] The most effective and accepted methods for preventing oxidation are proper storage under an inert atmosphere and protection from light.
Q5: How should I handle "this compound" when I need to use it in an experiment?
A5: To maintain the integrity of the compound, it is best to work under a hood and handle the material under an inert gas if possible. If you do not have a glovebox, you can use a balloon filled with nitrogen or argon to create a positive pressure of inert gas in your container while you are dispensing the liquid. Minimize the time the container is open to the atmosphere.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Color Change (Yellowing/Browning) | Oxidation due to exposure to air and/or light. | - Confirm the purity of the material using an appropriate analytical technique (e.g., NMR, LC-MS).- If the purity is compromised, consider purifying the material (e.g., by distillation or chromatography) or using a fresh, unopened bottle.- For future storage, ensure the container is tightly sealed and stored under an inert atmosphere in a cool, dark place. |
| Inconsistent Experimental Results | Degradation of the starting material. | - Verify the purity of your "this compound".- If degradation is suspected, obtain a fresh lot of the compound and store it under the recommended conditions.- Review your experimental setup to ensure the compound is not being exposed to oxidizing conditions during the reaction. |
| Precipitate Formation | Formation of insoluble oxidation products or reaction with atmospheric moisture. | - Analyze the precipitate to identify its composition.- Filter the solution before use, but be aware that the purity of the liquid may still be compromised.- Ensure the storage container is dry and tightly sealed to prevent moisture ingress. |
Experimental Protocol: Evaluating the Stability of "this compound"
This protocol outlines a method to compare the stability of "this compound" under different storage conditions over time.
Objective: To determine the optimal storage conditions for "this compound" by monitoring its purity under various atmospheric, temperature, and light conditions.
Materials:
-
This compound (high purity)
-
Amber glass vials with PTFE-lined septa
-
Clear glass vials with PTFE-lined septa
-
Nitrogen or Argon gas source
-
Refrigerator (2-8°C)
-
Laboratory benchtop
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Solvents for HPLC mobile phase (e.g., acetonitrile, water)
Procedure:
-
Sample Preparation:
-
Aliquot 1 mL of high-purity "this compound" into each of the vials.
-
Divide the vials into the groups outlined in the data table below.
-
For the "Inert Atmosphere" groups, gently purge the headspace of the vials with nitrogen or argon for 1-2 minutes before sealing tightly.
-
-
Storage:
-
Place the vials in their designated storage locations (refrigerator or benchtop, exposed to light or wrapped in aluminum foil to protect from light).
-
-
Time Points for Analysis:
-
Analyze a sample from each group at the following time points: Day 0, Week 1, Week 2, Week 4, and Week 8.
-
-
HPLC Analysis:
-
At each time point, prepare a dilute solution of the sample from each vial in a suitable solvent (e.g., acetonitrile).
-
Inject the prepared samples into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (impurities) and a decrease in the area of the main peak corresponding to "this compound".
-
Calculate the purity of the sample at each time point as the percentage of the main peak area relative to the total peak area.
-
Data Presentation:
Table 1: Purity of "this compound" under Various Storage Conditions Over Time
| Storage Condition | Atmosphere | Light Condition | Temperature | Purity (%) at Day 0 | Purity (%) at Week 1 | Purity (%) at Week 2 | Purity (%) at Week 4 | Purity (%) at Week 8 |
| 1 | Air | Light | Room Temp | 99.5 | ||||
| 2 | Air | Dark | Room Temp | 99.5 | ||||
| 3 | Air | Light | 2-8°C | 99.5 | ||||
| 4 | Air | Dark | 2-8°C | 99.5 | ||||
| 5 | Inert | Light | Room Temp | 99.5 | ||||
| 6 | Inert | Dark | Room Temp | 99.5 | ||||
| 7 | Inert | Light | 2-8°C | 99.5 | ||||
| 8 | Inert | Dark | 2-8°C | 99.5 |
(Note: The cells for future time points are left blank to be filled in with experimental data.)
Visualization
Caption: Decision tree for selecting the appropriate storage conditions.
References
- 1. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. scispace.com [scispace.com]
- 4. Inert gas - Wikipedia [en.wikipedia.org]
- 5. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Sciencemadness Discussion Board - How do you store chemicals in inert gas? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. performanceadditives.us [performanceadditives.us]
- 9. zmchem.com [zmchem.com]
- 10. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Synthesis of 3-(2-Methoxyethoxy)aniline
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-(2-Methoxyethoxy)aniline.
Synthesis Workflow Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves a Williamson ether synthesis to couple a methoxyethoxy group to a phenol, followed by the reduction of a nitro group to an aniline.
Caption: Synthetic pathway for this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Step 1: Williamson Ether Synthesis of 1-(2-Methoxyethoxy)-3-nitrobenzene
Q1: Why is my yield of 1-(2-Methoxyethoxy)-3-nitrobenzene consistently low?
Low yields in this step are often attributed to incomplete reaction or the presence of side reactions. Consider the following:
-
Incomplete Deprotonation: The phenolic proton of 3-nitrophenol must be completely removed to form the nucleophilic phenoxide. Ensure you are using a sufficiently strong base, such as sodium hydride (NaH), and that it is fresh and of high purity.
-
Suboptimal Reaction Temperature: While heating can increase the reaction rate, excessively high temperatures can lead to decomposition of reactants or products. Monitor the reaction temperature closely.
-
Purity of Reagents: The presence of water or other impurities in your starting materials (3-nitrophenol, 2-bromoethyl methyl ether) or solvent can quench the base and hinder the reaction. Ensure all reagents and glassware are thoroughly dried.
-
Side Reactions: The primary competing reaction is the E2 elimination of HBr from 2-bromoethyl methyl ether, which is promoted by the basic conditions.[1] Using a primary alkyl halide like 2-bromoethyl methyl ether helps to minimize this, as SN2 substitution is generally favored over E2 elimination for primary halides.[2][3]
Q2: I am observing significant amounts of unreacted 3-nitrophenol. What should I do?
This indicates that the etherification reaction has not gone to completion. Here are some troubleshooting steps:
-
Increase Reaction Time: The reaction may require a longer duration to proceed to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Check Base Stoichiometry: Ensure at least one full equivalent of a strong base is used to deprotonate the 3-nitrophenol. An excess of the base may be necessary to drive the reaction forward.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are generally preferred for Williamson ether synthesis as they effectively solvate the cation of the alkoxide, increasing the nucleophilicity of the phenoxide anion.[1]
| Parameter | Recommended Condition | Common Issues |
| Base | Sodium Hydride (NaH) | Old or impure NaH, insufficient equivalents |
| Solvent | Anhydrous DMF or DMSO | Presence of water |
| Temperature | Varies, often requires heating | Too high, leading to decomposition |
| Alkyl Halide | 2-Bromoethyl methyl ether | Impurities, secondary/tertiary halides favor elimination[2][3] |
Step 2: Reduction of 1-(2-Methoxyethoxy)-3-nitrobenzene
Q3: The reduction of the nitro group is incomplete, and I have a mixture of starting material and product. How can I resolve this?
Incomplete reduction is a common issue. Here are potential causes and solutions:
-
Catalyst Inactivity (for Catalytic Hydrogenation): If you are using a catalyst like Palladium on carbon (Pd/C), it may be old or poisoned.[4] Use fresh, high-quality catalyst. Increasing the catalyst loading may also improve the reaction rate.
-
Insufficient Reducing Agent (for Metal/Acid Reductions): When using reducing agents like iron (Fe) in hydrochloric acid (HCl), ensure you are using a sufficient excess of the metal.[5] The surface area of the metal is also important; use a fine powder for better reactivity.[4]
-
Poor Solubility: The starting material must be soluble in the reaction solvent for the reduction to proceed efficiently.[4] If solubility is an issue, consider using a co-solvent system.
-
Reaction Temperature: Some reductions may require heating to achieve a reasonable rate. However, be aware that higher temperatures can sometimes promote the formation of side products.[4]
Q4: I am observing unexpected side products in my final aniline. What are they and how can I avoid them?
The reduction of a nitro group proceeds through several intermediates, and side reactions can occur if the reduction is not fully completed.
-
Common Side Products: These can include hydroxylamines, nitroso, and azoxy compounds.[4]
-
Avoiding Side Products:
-
Ensure Complete Reduction: Use a sufficient amount of a potent reducing agent and allow for adequate reaction time.
-
Control Temperature: Exothermic reactions can lead to localized overheating, which may favor the formation of side products like azobenzene derivatives.[4] Ensure proper temperature control throughout the reaction.
-
Purity of Reagents: Use high-purity starting materials and reagents to avoid unwanted side reactions.
-
| Parameter | Recommended Condition | Common Issues |
| Reducing Agent | H2 with Pd/C, or Fe/HCl | Inactive catalyst, insufficient metal[4][5] |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Poor solubility of starting material[4] |
| Temperature | Room temperature to reflux | Overheating can cause side products[4] |
| Work-up | Basic work-up to neutralize acid | Incomplete neutralization |
Experimental Protocols
General Procedure for Williamson Ether Synthesis
-
To a solution of 3-nitrophenol in an anhydrous polar aprotic solvent (e.g., DMF), add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add 2-bromoethyl methyl ether (1.05 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Nitro Group Reduction
Method A: Catalytic Hydrogenation
-
Dissolve 1-(2-Methoxyethoxy)-3-nitrobenzene in a suitable solvent (e.g., methanol or ethyl acetate).
-
Add a catalytic amount of Palladium on carbon (typically 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Method B: Metal/Acid Reduction
-
To a solution of 1-(2-Methoxyethoxy)-3-nitrobenzene in a mixture of ethanol and water, add iron powder (excess) and concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium carbonate or sodium hydroxide).
-
Filter the mixture to remove the iron salts.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
Logical Relationships in Troubleshooting
The following diagram illustrates the decision-making process for troubleshooting common issues in the synthesis.
Caption: Troubleshooting decision tree for the synthesis.
References
Technical Support Center: Optimizing Derivatization of 3-(2-Methoxyethoxy)aniline
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered during the derivatization of 3-(2-Methoxyethoxy)aniline.
Troubleshooting Guide
This guide addresses specific issues that may arise during the derivatization of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inadequate Reagent Activity: The derivatizing agent may have degraded due to improper storage or age. 2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently. 3. Incorrect pH: The reaction medium's pH may not be optimal for the specific derivatization. 4. Presence of Moisture: Water can hydrolyze moisture-sensitive reagents.[1] 5. Insufficient Reaction Time: The reaction may not have reached completion.[2] | 1. Use a fresh or properly stored batch of the derivatizing reagent. 2. Screen a range of temperatures to find the optimal condition. For less reactive analytes, a moderate increase in temperature (e.g., 40-50°C) might be beneficial.[2] 3. Adjust the pH of the reaction mixture to the optimal range for the specific derivatization reaction. 4. Use anhydrous solvents and ensure all glassware is thoroughly dried before use.[1][3] 5. Monitor the reaction over time to determine the optimal duration for completion.[3] |
| Multiple Products or Side Reactions | 1. High Reaction Temperature: Excessive heat can lead to the formation of byproducts. 2. Incorrect Stoichiometry: An improper molar ratio of reactants can result in side reactions.[3] 3. Reactive Impurities: Impurities in the starting material or reagents can lead to unintended products. | 1. Lower the reaction temperature or use an ice bath to control exothermic reactions.[3] 2. Carefully control the molar ratios of the reactants. A slight excess of the derivatizing agent is often recommended.[2] 3. Purify the starting material and use high-purity reagents to minimize side reactions.[3] |
| Incomplete Reaction | 1. Insufficient Derivatizing Agent: The amount of derivatizing agent may not be enough to fully react with the aniline.[3] 2. Poor Mixing: Inefficient stirring can lead to localized concentration gradients and incomplete reaction.[3] 3. Short Reaction Time: The reaction may require more time to go to completion.[3] | 1. Increase the molar excess of the derivatizing agent. A 5-10 fold molar excess can be a good starting point.[2] 2. Ensure efficient and continuous stirring or agitation throughout the reaction. 3. Extend the reaction time and monitor the progress using a suitable analytical technique (e.g., TLC, LC-MS). |
| Product Degradation | 1. Harsh Reaction Conditions: High temperatures or extreme pH levels can cause the product to decompose.[3] 2. Instability During Work-up: The derivatized product may be unstable under the conditions of extraction or purification. | 1. Employ milder reaction conditions, such as lower temperatures or the use of a non-ionic base. 2. Modify the work-up procedure to minimize exposure to harsh conditions. For example, use buffered aqueous solutions for washing. |
| Difficulty in Product Isolation/Purification | 1. High Product Solubility: The product may be highly soluble in the reaction solvent, making precipitation difficult. 2. Emulsion Formation: Emulsions can form during aqueous extraction, complicating phase separation.[3] 3. Similar Polarity of Product and Impurities: Co-elution of the product and impurities can occur during chromatographic purification.[3] | 1. Select a solvent in which the product has lower solubility for precipitation, or perform a solvent exchange. 2. To break emulsions during extraction, add brine (saturated NaCl solution) to the aqueous layer.[3] 3. Utilize alternative purification techniques such as column chromatography with a different solvent system or recrystallization from a different solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of derivatization reactions for anilines like this compound?
A1: The most common derivatization reactions for anilines fall into three main categories: acylation, alkylation, and silylation.[4] Acylation, which involves the introduction of an acyl group (R-C=O), is frequently used to form amides. This can improve chromatographic behavior and thermal stability.
Q2: How can I monitor the progress of my derivatization reaction?
A2: The progress of the reaction can be monitored by periodically taking aliquots from the reaction mixture and analyzing them using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[4] The disappearance of the starting material (this compound) and the appearance of the product peak can be used to determine the reaction's progress.
Q3: What considerations should I take when selecting a solvent for my reaction?
A3: The choice of solvent is critical. It should dissolve all reactants and be inert to the reaction conditions. For moisture-sensitive reactions, anhydrous solvents are necessary.[3] Aprotic solvents like acetonitrile or acetone are commonly used for derivatization reactions.[2]
Q4: My derivatized product appears to be unstable. What can I do?
A4: If the derivative is unstable, it is best to analyze the samples as soon as possible after derivatization.[2] Additionally, review the work-up and analytical conditions. Exposure to harsh pH, high temperatures, or even certain chromatographic conditions can lead to degradation.
Experimental Protocols
General Protocol for Acylation of this compound
This is a general guideline and may require optimization for specific acylating agents and analytical requirements.
Materials:
-
This compound
-
Acylating agent (e.g., acetic anhydride, trifluoroacetic anhydride)
-
Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Base (e.g., triethylamine, pyridine)
-
Quenching solution (e.g., dilute aqueous acid or base)
-
Anhydrous sodium sulfate
-
Reaction vial with a magnetic stirrer
Procedure:
-
Preparation: Ensure all glassware is clean and thoroughly dried to prevent hydrolysis of the acylating agent.[4]
-
Reaction Setup: In a reaction vial, dissolve a known amount of this compound in the anhydrous solvent.
-
Addition of Base: Add the base to the solution. The base acts as a scavenger for the acidic byproduct formed during the reaction.
-
Addition of Acylating Agent: Slowly add the acylating agent to the stirred solution. A molar excess of the acylating agent is typically used.
-
Reaction: Allow the reaction to proceed at the optimized temperature and for the determined amount of time. Monitor the reaction progress using a suitable analytical method.
-
Quenching: Once the reaction is complete, quench any excess acylating agent by adding the appropriate quenching solution.
-
Work-up: If necessary, perform a liquid-liquid extraction to isolate the derivatized product. Wash the organic layer with brine to remove water-soluble impurities and break any emulsions.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Analysis: The resulting derivatized product is now ready for analysis by techniques such as GC-MS or LC-MS.
Visualizing Workflows
The following diagrams illustrate logical workflows for troubleshooting common issues in derivatization experiments.
References
Technical Support Center: Purification of 3-(2-Methoxyethoxy)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-(2-Methoxyethoxy)aniline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Discoloration of the Compound (Appears Yellow, Brown, or Reddish)
-
Possible Cause: Oxidation of the aniline functional group is a common cause of discoloration in aromatic amines. This can occur upon exposure to air and light over time.
-
Solution:
-
Distillation: For liquid this compound, distillation under reduced pressure is an effective method to remove colored, non-volatile impurities. It is advisable to dry the compound with a suitable drying agent like potassium hydroxide (KOH) or calcium hydride (CaH2) before distillation.[1]
-
Recrystallization with Activated Charcoal: If the compound is a solid, recrystallization from a suitable solvent can be performed. Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities.[2] However, be aware that charcoal can also adsorb some of the desired product, potentially reducing the yield.[2]
-
Inert Atmosphere: To prevent re-oxidation, handle and store the purified compound under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Poor Separation or Tailing during Column Chromatography on Silica Gel
-
Possible Cause: The basic nature of the aniline group can lead to strong interactions with the acidic silanol groups on the surface of the silica gel. This can result in poor separation, tailing of the compound's peak, and sometimes irreversible adsorption.[3]
-
Solution:
-
Basic Modifier in Eluent: Add a small amount (0.1-1% v/v) of a basic modifier, such as triethylamine or ammonia solution, to the mobile phase.[3] This will neutralize the acidic sites on the silica gel and improve the elution of the basic aniline compound.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a polymer-based column.
-
Reverse-Phase Chromatography: If applicable, reverse-phase chromatography (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water) containing a pH buffer can be an effective alternative. Adjusting the pH of the mobile phase can optimize the separation.
-
Issue 3: Oiling Out Instead of Crystallization during Recrystallization
-
Possible Cause: "Oiling out" occurs when the solute comes out of the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly.[4]
-
Solution:
-
Slower Cooling: Allow the solution to cool more slowly to room temperature, and then gradually cool it further in an ice bath.
-
Scratching: Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites for crystal growth.[4]
-
Seed Crystals: If available, add a small seed crystal of the pure compound to induce crystallization.[4]
-
Solvent Selection: Re-evaluate the solvent system. A mixture of a good solvent and a poor solvent (anti-solvent) can sometimes promote better crystal formation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: While specific impurities depend on the synthetic route, potential impurities in anilines can include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Byproducts: Compounds formed from side reactions during the synthesis.
-
Oxidation products: Formed upon exposure of the aniline to air.[5]
-
Residual solvents: Solvents used in the synthesis or workup.[5]
Q2: What is the best method to purify this compound?
A2: The best method depends on the physical state of the compound and the nature of the impurities.
-
For liquid this compound, vacuum distillation is often the most effective method for removing non-volatile impurities and colored materials.[1]
-
For solid this compound, recrystallization is a powerful technique for achieving high purity.[3][6] Careful solvent selection is crucial for good recovery.
-
Column chromatography can be used to separate the desired compound from impurities with different polarities, but care must be taken to address the basicity of the aniline as described in the troubleshooting guide.
Q3: How do I select a suitable solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[3][6] To find a suitable solvent, you can perform small-scale solubility tests with a range of solvents of varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane).[4] Sometimes a mixture of two miscible solvents (a "good" solvent and a "poor" solvent) provides the best results.[4]
Q4: How can I assess the purity of my this compound after purification?
A4: Several analytical techniques can be used to assess purity:
-
Thin Layer Chromatography (TLC): A quick and simple method to get a preliminary indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity and can detect trace impurities.
-
Gas Chromatography (GC): Suitable for volatile compounds and can be coupled with mass spectrometry (GC-MS) for impurity identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.
Data Presentation
Table 1: Hypothetical Purity and Yield Data for Purification Methods
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Vacuum Distillation | 90% | >99% | 85% | Effective for removing non-volatile and colored impurities. |
| Recrystallization (Ethanol/Water) | 95% | 99.5% | 78% | Good for removing more soluble impurities. |
| Column Chromatography (Silica Gel with 0.5% Triethylamine in Hexane/Ethyl Acetate) | 92% | >99% | 70% | Useful for separating closely related impurities. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Drying: Add a small amount of a suitable drying agent (e.g., KOH pellets or CaH2) to the crude this compound in a round-bottom flask. Stir for several hours or let it stand overnight.
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed and greased.
-
Distillation: Heat the flask gently in a heating mantle or oil bath. Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.
-
Collection: Collect the purified product in a clean, dry receiving flask.
-
Storage: Store the purified, colorless liquid under an inert atmosphere to prevent oxidation.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude solid in a minimal amount of a hot solvent (or solvent mixture). Allow it to cool to see if crystals form.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a suitable temperature.
Mandatory Visualization
Caption: General experimental workflows for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
"3-(2-Methoxyethoxy)aniline" stability under acidic and basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 3-(2-Methoxyethoxy)aniline under acidic and basic conditions. The following information is based on general principles of chemical stability and forced degradation studies for aniline and ether-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound under acidic and basic conditions?
A1: Based on its chemical structure, which includes an aniline moiety and an ether linkage, this compound is susceptible to degradation through several pathways:
-
Acid-Catalyzed Hydrolysis: The ether linkage could be susceptible to cleavage under strong acidic conditions, particularly at elevated temperatures. This would lead to the formation of 3-aminophenol and 2-methoxyethanol.
-
Oxidation: The aniline ring is electron-rich and can be prone to oxidation, especially when exposed to air, light, or oxidizing agents. This can lead to the formation of colored degradation products and polymerization. Aniline itself is known to darken upon exposure to air and light.[1] The rate of oxidation can be influenced by pH.
-
Base-Catalyzed Reactions: While the ether linkage is generally stable under basic conditions, the aniline moiety's reactivity can be influenced by pH. Strong basic conditions might facilitate certain oxidative degradation pathways.
Q2: How can I perform a forced degradation study for this compound?
A2: Forced degradation studies, also known as stress testing, are essential for understanding the intrinsic stability of a drug substance.[2][3] A typical study for this compound would involve exposing it to the following conditions as per ICH guidelines:
-
Acidic Conditions: Treatment with an acid such as 0.1 M HCl at a controlled temperature (e.g., 60°C) for a defined period.
-
Basic Conditions: Treatment with a base such as 0.1 M NaOH at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Conditions: Treatment with an oxidizing agent like 3% hydrogen peroxide at room temperature.
-
Thermal Stress: Exposing the solid compound or a solution to high temperatures (e.g., 80°C).
-
Photostability: Exposing the compound to light of a specified wavelength and intensity.
Samples should be analyzed at various time points using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect any degradation products.
Troubleshooting Guides
Issue 1: Rapid degradation is observed under acidic conditions.
| Possible Cause | Troubleshooting Steps |
| Ether Linkage Hydrolysis | - Neutralize the sample immediately after the time point is reached to quench the reaction. - Analyze for the presence of expected hydrolysis products (e.g., 3-aminophenol) using a suitable analytical method. - Consider performing the study at a lower temperature to slow down the degradation rate. |
| Oxidation Catalyzed by Acid | - Degas the acidic solution and perform the experiment under an inert atmosphere (e.g., nitrogen) to minimize oxidation. - Include an antioxidant in the formulation if permissible for the final product. |
Issue 2: The sample color changes (darkens) during the stability study.
| Possible Cause | Troubleshooting Steps |
| Oxidative Degradation of the Aniline Moiety | - Protect the sample from light and air.[1] - Use amber vials or wrap the sample containers in aluminum foil. - Purge the headspace of the vial with an inert gas. - Analyze the sample for the formation of polymeric or colored degradation products using techniques like UV-Vis spectroscopy in conjunction with HPLC. |
Issue 3: Poor recovery of the compound from the stability study samples.
| Possible Cause | Troubleshooting Steps |
| Adsorption to Container Surface | - Use silanized glass vials or polypropylene tubes to minimize adsorption. - Rinse the container with the dissolution solvent to ensure complete recovery of the analyte. |
| Precipitation of the Compound or Degradants | - Check the solubility of this compound and its potential degradants in the stress condition medium. - Adjust the concentration of the compound or use a co-solvent if necessary and compatible with the study design. |
Experimental Protocols
General Protocol for Acidic and Basic Stability Testing
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Sample Preparation:
-
Acidic: Add a known volume of the stock solution to a volumetric flask and dilute with 0.1 M HCl to a final concentration of approximately 0.1 mg/mL.
-
Basic: Add a known volume of the stock solution to a volumetric flask and dilute with 0.1 M NaOH to a final concentration of approximately 0.1 mg/mL.
-
Control: Prepare a similar solution in purified water.
-
-
Incubation: Place the flasks in a temperature-controlled bath (e.g., 60°C).
-
Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Data Presentation
Table 1: Hypothetical Stability Data for this compound under Forced Degradation
| Condition | Time (hours) | This compound Remaining (%) | Number of Degradants Detected |
| 0.1 M HCl (60°C) | 0 | 100.0 | 0 |
| 8 | 92.5 | 1 | |
| 24 | 85.2 | 2 | |
| 0.1 M NaOH (60°C) | 0 | 100.0 | 0 |
| 8 | 98.1 | 1 | |
| 24 | 95.8 | 1 | |
| 3% H₂O₂ (RT) | 0 | 100.0 | 0 |
| 8 | 88.4 | 3 | |
| 24 | 79.3 | >3 |
Note: This table presents hypothetical data for illustrative purposes.
Visualizations
References
Minimizing dimer formation in "3-(2-Methoxyethoxy)aniline" reactions
Welcome to the technical support center for "3-(2-Methoxyethoxy)aniline" reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing dimer formation and troubleshooting other common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its common applications?
A1: "this compound" is an aniline derivative characterized by a methoxyethoxy group at the meta position of the benzene ring. Aniline and its derivatives are fundamental building blocks in organic synthesis, widely used in the production of pharmaceuticals, agrochemicals, dyes, and polymers.[1][2] The methoxyethoxy substituent can influence the compound's solubility, reactivity, and pharmacokinetic properties in drug discovery applications.
Q2: What are the primary mechanisms that lead to dimer formation in aniline reactions?
A2: Dimer formation in aniline reactions typically proceeds through the formation of reactive intermediates like aniline cation radicals or nitrenium ions.[3] These intermediates can then couple in several ways, such as head-to-tail (C-N coupling) or tail-to-tail (C-C coupling), to form dimeric structures.[4][5] The specific pathway and resulting dimer structure are highly dependent on the reaction conditions, such as pH and the presence of oxidizing agents.[3][6] For instance, in acidic media, linear para-coupled products are often favored.[6]
Q3: How does the "3-(2-Methoxyethoxy)" substituent affect the reactivity of the aniline and the likelihood of dimer formation?
A3: The "3-(2-Methoxyethoxy)" group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution.[7][8][9] This increased reactivity can sometimes lead to a higher propensity for side reactions, including dimerization and polysubstitution, especially under harsh reaction conditions.[10][11] The substituent's position at the meta position will direct incoming electrophiles primarily to the ortho and para positions relative to the amino group. The steric bulk of the substituent may influence the ratio of ortho to para products.
Q4: My "this compound" has darkened in color upon storage. What causes this and how can I purify it?
A4: Anilines are prone to oxidation, especially when exposed to air and light, which results in the formation of colored impurities and degradation products.[12][13] To minimize degradation, it is advisable to store "this compound" under an inert atmosphere (e.g., nitrogen or argon), at low temperatures, and protected from light.[12] If the compound has darkened, it can be purified by distillation under reduced pressure, potentially after drying with a suitable agent like potassium hydroxide (KOH).[14]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of the desired monomeric product and significant formation of a high molecular weight byproduct (potential dimer). | - Oxidative Coupling: The reaction conditions may be too oxidizing, leading to the formation of radical cations and subsequent dimerization. - Inappropriate Stoichiometry: An incorrect ratio of reactants can lead to side reactions. | - Control Reaction Atmosphere: Run the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation.[12] - Optimize Temperature: Lowering the reaction temperature can often improve selectivity and reduce the rate of side reactions.[15] - Adjust Stoichiometry: Carefully control the molar ratios of your reactants. A slight excess of one reactant may be beneficial, but this should be determined empirically.[15] |
| Formation of multiple products, including isomers and polysubstituted compounds. | - High Reactivity of the Aniline Ring: The activating effect of the amino and methoxyethoxy groups can lead to a lack of selectivity. | - Use of a Protecting Group: Protect the amino group via acetylation to form the corresponding acetanilide. The amide is less activating, allowing for more controlled reactions. The protecting group can be removed later by hydrolysis.[8][10] - Choice of Reagents and Catalyst: Select milder and more selective reagents and catalysts for your transformation. |
| Reaction mixture turns dark, and tar-like substances are formed. | - Degradation of Starting Material or Product: This can be caused by harsh acidic or basic conditions, or high temperatures. - Side Reactions: Uncontrolled polymerization or condensation reactions can lead to insoluble materials. | - Control pH: Maintain the pH of the reaction mixture within an optimal range. For many aniline reactions, a neutral to slightly acidic pH is preferable.[15] - Slow Addition of Reagents: Add highly reactive reagents, such as oxidizing or nitrating agents, slowly and with efficient stirring to avoid localized high concentrations and overheating.[12] |
Experimental Protocols
Protocol 1: General Procedure for Acetylation of "this compound" to Minimize Side Reactions in Electrophilic Substitution
This protocol describes the protection of the amino group to increase selectivity and prevent dimerization in subsequent reactions like nitration or halogenation.
-
Dissolution: Dissolve "this compound" in a suitable solvent such as glacial acetic acid.
-
Addition of Acetylating Agent: Slowly add acetic anhydride to the solution with stirring. The reaction is typically exothermic, so maintain the temperature with an ice bath.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aniline is consumed.
-
Work-up: Quench the reaction by carefully pouring the mixture into cold water. The acetylated product, N-(3-(2-methoxyethoxy)phenyl)acetamide, will often precipitate and can be collected by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure, protected aniline.
-
Subsequent Reaction: The purified acetanilide can then be used in electrophilic substitution reactions. The acetyl group can be removed post-reaction by acid or base hydrolysis to regenerate the amino group.
Visualizing Reaction Pathways and Workflows
Dimerization Pathways of Aniline
Caption: General mechanisms of aniline dimerization involving a radical cation intermediate.
Experimental Workflow for Minimizing Dimer Formation
Caption: A strategic workflow utilizing a protecting group to minimize side reactions.
Troubleshooting Logic for Unwanted Dimer Formation
Caption: A decision-making flowchart for troubleshooting unexpected dimer byproducts.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactions for making widely used aniline compounds break norms of synthesis [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 8. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 9. byjus.com [byjus.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
Comparative NMR Spectral Analysis of 3-(2-Methoxyethoxy)aniline and Structurally Related Compounds
A detailed guide for researchers, scientists, and drug development professionals on the 1H and 13C NMR spectral features of 3-(2-Methoxyethoxy)aniline, with a comparative analysis against 3-methoxyaniline and 3-ethoxyaniline.
This guide provides a comprehensive analysis and interpretation of the Nuclear Magnetic Resonance (NMR) spectra of this compound. To facilitate a deeper understanding of its structural characteristics, a direct comparison is made with the NMR data of two structurally analogous compounds: 3-methoxyaniline and 3-ethoxyaniline. This comparative approach, supported by tabulated spectral data and a detailed experimental protocol, offers a valuable resource for the identification and characterization of these and similar aniline derivatives.
Summary of 1H and 13C NMR Spectral Data
The chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound and its comparators are summarized in the tables below. These values have been compiled from various spectroscopic sources and are referenced to tetramethylsilane (TMS).
Table 1: 1H NMR Spectral Data
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | Aromatic-H | Data not available | - | - | - |
| -OCH2CH2O- | Data not available | - | - | - | |
| -OCH2CH2O- | Data not available | - | - | - | |
| -OCH3 | Data not available | - | - | - | |
| -NH2 | Data not available | - | - | - | |
| 3-Methoxyaniline [1] | H-2, H-4, H-5, H-6 | 6.21 - 7.04 | m | - | 4H |
| -OCH3 | 3.718 | s | - | 3H | |
| -NH2 | 3.590 | s | - | 2H | |
| 3-Ethoxyaniline [2][3] | H-5 | 7.02 | t | 7.9 | 1H |
| H-2, H-4, H-6 | 6.21 - 6.30 | m | - | 3H | |
| -OCH2- | 3.96 | q | 7.0 | 2H | |
| -NH2 | 3.59 | s | - | 2H | |
| -CH3 | 1.37 | t | 7.0 | 3H |
Table 2: 13C NMR Spectral Data
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | Aromatic-C | Data not available |
| -OCH2CH2O- | Data not available | |
| -OCH2CH2O- | Data not available | |
| -OCH3 | Data not available | |
| 3-Methoxyaniline [1] | C-3 | 160.75 |
| C-1 | 148.15 | |
| C-5 | 130.25 | |
| C-6 | 107.95 | |
| C-4 | 104.15 | |
| C-2 | 101.00 | |
| -OCH3 | 54.92 | |
| 3-Ethoxyaniline [2] | C-3 | 160.0 |
| C-1 | 147.8 | |
| C-5 | 129.8 | |
| C-6 | 107.0 | |
| C-4 | 106.3 | |
| C-2 | 101.8 | |
| -OCH2- | 63.2 | |
| -CH3 | 14.8 |
Note: Specific spectral data for this compound was not publicly available at the time of this guide's compilation. The tables will be updated as this information becomes accessible.
Experimental Protocols
The following is a generalized protocol for the acquisition of 1H and 13C NMR spectra of aniline derivatives, applicable to the compounds discussed in this guide.
1. Sample Preparation:
-
Weigh 5-10 mg of the purified aniline derivative for 1H NMR, or 20-50 mg for 13C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3; or Dimethyl sulfoxide-d6, DMSO-d6) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
2. NMR Spectrometer Setup:
-
The spectra should be acquired on a 400 MHz or higher field NMR spectrometer.
-
The spectrometer should be locked to the deuterium signal of the solvent.
-
The sample temperature is typically maintained at 298 K.
3. 1H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 to 64, depending on the sample concentration.
4. 13C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: Approximately 240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096, or more, to achieve an adequate signal-to-noise ratio.
5. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase correction and baseline correction.
-
Reference the spectra to the TMS signal at 0.00 ppm.
-
Integrate the signals in the 1H NMR spectrum.
Logical Relationships and Structural Interpretation
The chemical structure of this compound and the expected relationships between its different proton and carbon environments, which are key to interpreting its NMR spectra, are illustrated in the diagram below.
Caption: Chemical structure and connectivity of this compound.
Interpretation:
-
Aromatic Region (1H and 13C NMR): The protons and carbons of the aniline ring will exhibit signals in the aromatic region of the respective spectra. The substitution pattern (meta-disubstituted) will lead to a complex splitting pattern for the aromatic protons. The carbon attached to the electron-donating amino group (C1) and the oxygen of the ether group (C3) will be significantly shifted downfield in the 13C NMR spectrum.
-
Methoxyethoxy Side Chain (1H and 13C NMR): The two methylene groups (-OCH2CH2O-) are in different chemical environments and are expected to appear as two distinct triplets in the 1H NMR spectrum due to coupling with each other. Their corresponding signals in the 13C NMR spectrum will also have different chemical shifts. The methoxy group (-OCH3) will appear as a sharp singlet in the 1H NMR spectrum and a single peak in the 13C NMR spectrum.
-
Amino Group (1H NMR): The protons of the amino group (-NH2) will typically appear as a broad singlet. Its chemical shift can be variable and is dependent on the solvent, concentration, and temperature.
Comparative Analysis
A comparison with 3-methoxyaniline and 3-ethoxyaniline highlights the influence of the alkoxy substituent at the C3 position on the NMR spectra.
-
1H NMR: The aromatic proton signals of all three compounds appear in a similar region. The key difference lies in the signals for the alkoxy side chains. 3-methoxyaniline shows a singlet for the methoxy protons, while 3-ethoxyaniline displays a quartet for the methylene protons and a triplet for the methyl protons. This compound is expected to show more complex signals in this region due to the two non-equivalent methylene groups and the terminal methoxy group.
-
13C NMR: The chemical shifts of the aromatic carbons are influenced by the nature of the alkoxy group. The carbons of the ethoxy group in 3-ethoxyaniline and the methoxyethoxy group in the target compound will appear at different chemical shifts compared to the single methoxy carbon in 3-methoxyaniline. Specifically, the additional methylene carbons in the methoxyethoxy chain will introduce new signals in the aliphatic region of the 13C NMR spectrum of this compound.
This comparative guide underscores the utility of NMR spectroscopy in the structural elucidation of closely related organic molecules. The distinct spectral fingerprints of the alkoxy side chains provide a clear method for differentiating between these aniline derivatives.
References
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(2-Methoxyethoxy)aniline
For researchers, scientists, and drug development professionals, understanding the structural intricacies of novel compounds is paramount. Mass spectrometry serves as a cornerstone analytical technique for elucidating molecular structures by examining their characteristic fragmentation patterns upon ionization. This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-(2-Methoxyethoxy)aniline, offering a comparative perspective with structurally similar compounds and alternative analytical methodologies.
Predicting the Fragmentation Fingerprint of this compound
The fragmentation of this molecule is anticipated to be a composite of pathways characteristic of both anilines and ethers. Key predicted fragmentation pathways include:
-
Alpha-cleavage of the ether chain: The bond between the carbons alpha and beta to the oxygen atom in the methoxyethoxy side chain is a likely point of cleavage. This could result in the loss of a methoxyethyl radical (•CH2OCH3), leading to a fragment at m/z 108, or the loss of a methoxy radical (•OCH3) to produce a fragment at m/z 136.
-
Cleavage of the ether bond: Scission of the C-O bond in the ether linkage can occur. Cleavage of the bond between the aromatic ring and the ether oxygen would lead to the formation of a phenoxy radical and a charged methoxyethoxy fragment, or vice versa.
-
Loss of the entire side chain: Cleavage of the bond between the aniline ring and the ether side chain would result in a fragment corresponding to the aniline radical cation at m/z 93.
-
Aniline-specific fragmentation: Aromatic amines typically exhibit a strong molecular ion peak and can lose a hydrogen atom to form an [M-1]+ ion. The loss of hydrogen cyanide (HCN) from the aniline ring is another common fragmentation pathway for anilines.
The logical flow of these predicted fragmentation pathways is illustrated in the diagram below.
Comparative Analysis with Structurally Similar Compounds
To substantiate the predicted fragmentation pattern, a comparison with the experimentally determined mass spectra of 3-methoxyaniline and 3-ethoxyaniline is invaluable. The key fragments observed for these compounds provide a strong basis for our predictions.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Neutral Losses |
| 3-Methoxyaniline | 123 | 108 (-CH3), 93 (-OCH3), 80, 65 |
| 3-Ethoxyaniline | 137 | 108 (-C2H5), 93 (-OC2H5), 77 |
| This compound (Predicted) | 167 | 136 (-OCH3), 108 (-CH2CH2OCH3), 93 (-OCH2CH2OCH3), 77 |
Data for 3-methoxyaniline and 3-ethoxyaniline sourced from the NIST WebBook.
The consistent appearance of fragments at m/z 108 and 93 in the spectra of both 3-methoxyaniline and 3-ethoxyaniline strongly supports the predicted cleavage of the ether side chain in this compound. The fragment at m/z 77, corresponding to the phenyl cation, is also a common feature in the mass spectra of substituted anilines.
Alternative Analytical Methodologies
While Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization is a primary tool for the analysis of volatile and semi-volatile compounds like this compound, other techniques can provide complementary information.
| Analytical Technique | Principle | Advantages for Aniline Derivative Analysis | Limitations |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography followed by mass analysis of precursor and product ions. | High sensitivity and selectivity, suitable for complex matrices and less volatile compounds. | May require method development to optimize chromatographic separation and MS/MS parameters. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation by liquid chromatography with detection based on UV absorbance. | Robust and widely available, good for quantification. | Less structural information compared to MS, co-eluting compounds can interfere. |
| Thin-Layer Chromatography (TLC) | Separation on a solid stationary phase with detection by visualization agents. | Simple, rapid, and low-cost for qualitative analysis and screening. | Lower resolution and sensitivity compared to chromatographic techniques. |
Experimental Protocols
A standard protocol for the analysis of this compound using GC-MS would involve the following steps. This protocol is based on established methods for the analysis of aniline derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Dissolve a known amount of this compound in a suitable volatile solvent such as methanol or dichloromethane to a final concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
The workflow for a typical GC-MS analysis is depicted below.
A Comparative Guide to HPLC Method Development for Purity Analysis of 3-(2-Methoxyethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-(2-Methoxyethoxy)aniline, a key intermediate in pharmaceutical synthesis. It offers a detailed experimental protocol for a proposed HPLC method, compares its performance with alternative analytical techniques, and presents supporting experimental data in a clear, tabular format.
Introduction: The Critical Role of Purity Analysis
In pharmaceutical development, the purity of starting materials and intermediates like this compound is paramount. Impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). HPLC is a cornerstone technique in pharmaceutical analysis, prized for its high resolution, sensitivity, and reproducibility in separating and quantifying components of a mixture.[1][2][3] This guide details a robust HPLC method for this compound and evaluates it against other powerful analytical techniques.
Proposed HPLC Method for Purity Analysis
A reversed-phase HPLC (RP-HPLC) method is the most common and effective approach for analyzing polar aromatic compounds like anilines.[4][5] The following protocol is a well-established starting point for method development.
A stability-indicating RP-HPLC method was developed to separate this compound from its potential impurities and degradation products.
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Program | 0-5 min: 20% B, 5-25 min: 20-80% B, 25-30 min: 80% B, 30-31 min: 80-20% B, 31-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm (UV) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
The development of a robust HPLC method is a systematic process. It begins with selecting the appropriate column and mobile phase, followed by optimizing separation conditions and concluding with thorough validation to ensure the method is fit for its intended purpose.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. pharmafocusasia.com [pharmafocusasia.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns | Semantic Scholar [semanticscholar.org]
Comparative study of "3-(2-Methoxyethoxy)aniline" with other aniline derivatives
A Comparative Study of 3-(2-Methoxyethoxy)aniline with Other Aniline Derivatives
This guide provides a comprehensive comparison of the physicochemical properties, chemical reactivity, and biological activity of this compound with structurally related aniline derivatives: Aniline, p-Anisidine, and 4-Nitroaniline. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of experimental data, detailed methodologies, and visual representations of key concepts.
Physicochemical Properties
The physicochemical properties of aniline derivatives are crucial in determining their behavior in biological and chemical systems. Key parameters such as pKa, partition coefficient (logP), and water solubility influence their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their reactivity.
| Property | This compound | Aniline | p-Anisidine | 4-Nitroaniline |
| Molecular Formula | C₉H₁₃NO₂ | C₆H₇N | C₇H₉NO | C₆H₆N₂O₂ |
| Molecular Weight | 167.21 g/mol | 93.13 g/mol | 123.15 g/mol | 138.12 g/mol |
| Appearance | Yellow liquid | Colorless to brown oily liquid | White to grey-brown solid | Yellow or brown powder |
| Melting Point | Not available | -6 °C | 56-59 °C | 146-149 °C[1] |
| Boiling Point | Not available | 184 °C | 243 °C | 332 °C[1] |
| pKa (of conjugate acid) | 4.13 (Predicted for HCl salt)[2] | 4.63 | 5.34-5.36[3] | 1.0[4] |
| logP | 1.0 (Predicted XlogP)[5] | 0.9 | 0.95[6] | 1.39 |
| Water Solubility | Not available | 3.6 g/100 mL (20 °C) | 21 g/L (20 °C)[6][7] | 0.8 g/L (20 °C)[8] |
Note: Predicted values are used for this compound where experimental data was not available.
Chemical Reactivity
The reactivity of the amino group in aniline derivatives is significantly influenced by the electronic effects of the substituents on the aromatic ring. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, enhancing its nucleophilicity and basicity, while electron-withdrawing groups (EWGs) have the opposite effect.
Acylation
Acylation of the amino group is a common reaction for anilines, often used for protection or to introduce new functionalities. The rate of acylation is dependent on the nucleophilicity of the aniline nitrogen.
Experimental Protocol: Acetylation of Aniline
This protocol describes the synthesis of acetanilide from aniline using acetic anhydride.[9]
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Acetic Anhydride
-
Sodium Acetate
-
Water
-
Ethanol
Procedure:
-
Dissolve 500 mg of aniline in 14 mL of water. Two layers will be observed as aniline is immiscible in water.
-
Add 0.45 mL of concentrated hydrochloric acid to form aniline hydrochloride, which dissolves in water.
-
In a separate flask, prepare a solution of 530 mg of sodium acetate in 3 mL of water.
-
To the aniline hydrochloride solution, add 0.6 mL of acetic anhydride and swirl to mix.
-
Immediately add the sodium acetate solution to the mixture. A white precipitate of acetanilide will form.
-
Cool the mixture in an ice bath to complete the precipitation.
-
Collect the solid acetanilide by vacuum filtration and wash with cold water.
-
The crude product can be recrystallized from 95% ethanol.[9]
A similar procedure can be followed for the other aniline derivatives, with adjustments to stoichiometry as needed. The relative reactivity can be qualitatively assessed by observing the rate of precipitate formation or quantitatively by kinetic studies.
Diazotization
Diazotization is a key reaction of primary aromatic amines, leading to the formation of diazonium salts, which are versatile intermediates in organic synthesis. The stability of the diazonium salt is influenced by the substituents on the aromatic ring.
Experimental Protocol: Diazotization of Aniline
This protocol describes the formation of a benzenediazonium salt from aniline.[10]
Materials:
-
Aniline
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Water
-
Ice
Procedure:
-
Dissolve the aniline derivative in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, while maintaining the temperature between 0-5 °C.
-
The reaction mixture should be stirred continuously during the addition.
-
The completion of the reaction can be tested by the immediate blue color formation on starch-iodide paper, indicating the presence of excess nitrous acid.
The resulting diazonium salt solution can be used immediately in subsequent reactions, such as azo coupling or Sandmeyer reactions. The yield and stability of the diazonium salts will vary depending on the aniline derivative used.
Biological Activity
Aniline derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[11] Their cytotoxic effects are often evaluated against various cancer cell lines to identify potential therapeutic agents.
The following table summarizes available cytotoxicity data (IC₅₀ values) for the selected aniline derivatives. It is important to note that these values are from different studies and experimental conditions, which can influence the results.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| p-Anisidine | Not Specified | Not available in direct comparative studies | |
| 4-Nitroaniline | Not Specified | Higher cytotoxicity compared to meta-isomer[12] |
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compounds (aniline derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from a dose-response curve.
Structure-Activity Relationship (SAR) Discussion
The electronic properties of the substituents on the aniline ring play a critical role in modulating the physicochemical properties, reactivity, and biological activity of these compounds.
-
Basicity and Nucleophilicity: The methoxy (-OCH₃) group in p-Anisidine and the methoxyethoxy (-OCH₂CH₂OCH₃) group in this compound are electron-donating through resonance, thus increasing the basicity (higher pKa) compared to aniline. Conversely, the nitro (-NO₂) group in 4-nitroaniline is strongly electron-withdrawing, which significantly decreases the basicity (lower pKa). This trend in basicity directly correlates with their nucleophilicity and reactivity in reactions like acylation.
-
Solubility: The presence of the ether linkages in this compound is expected to increase its water solubility compared to aniline due to the potential for hydrogen bonding with water molecules. 4-Nitroaniline exhibits lower water solubility, which can be attributed to its more crystalline nature and the strong intermolecular interactions in the solid state.
-
Biological Activity: The electronic and lipophilic properties of the substituents are key determinants of biological activity. While a direct comparison is challenging without standardized data, the increased lipophilicity and the presence of the nitro group in 4-nitroaniline may contribute to its observed cytotoxicity. Further studies are required to elucidate the biological activity profile of this compound.
Conclusion
This comparative guide highlights the significant influence of substituents on the properties of aniline derivatives. This compound, with its electron-donating methoxyethoxy group, is predicted to be more basic and nucleophilic than aniline. Its potential for increased water solubility may offer advantages in certain applications, particularly in drug development where aqueous solubility is a critical parameter. In contrast, 4-nitroaniline serves as an example of how a strong electron-withdrawing group drastically alters the properties, leading to decreased basicity and potentially increased cytotoxicity. Further experimental studies are warranted to precisely quantify the reactivity and biological activity of this compound in direct comparison with other aniline derivatives under standardized conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. PubChemLite - this compound (C9H13NO2) [pubchemlite.lcsb.uni.lu]
- 6. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 7. scielo.br [scielo.br]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Diazotisation [organic-chemistry.org]
- 11. Structural reactivity relationship and thermokinetic investigation of oxidation of substituted anilines by iridium (IV) in solution media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparing the reactivity of ortho, meta, and para isomers of methoxyethoxy aniline
For Immediate Publication
This guide provides a comprehensive comparison of the chemical reactivity of the ortho, meta, and para isomers of methoxyethoxy aniline. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles of organic chemistry to predict the reactivity of these isomers in electrophilic aromatic substitution reactions. Due to a lack of direct comparative experimental data for these specific molecules in the public domain, this analysis is based on established electronic and steric effects of substituents on the aniline scaffold, supported by data from analogous compounds.
Executive Summary
The reactivity of the ortho, meta, and para isomers of methoxyethoxy aniline is primarily governed by the interplay of the electron-donating effects of the amino and methoxyethoxy groups, as well as steric hindrance. The amino group is a strong activating, ortho, para-directing group, significantly influencing the regioselectivity of electrophilic aromatic substitution. The methoxyethoxy group, also an activating ortho, para-director, modulates the overall reactivity.
Based on these principles, the predicted order of reactivity towards electrophilic aromatic substitution is:
Para > Ortho > Meta
The para-isomer is expected to be the most reactive due to the synergistic electron-donating effects of the amino and methoxyethoxy groups at positions ortho and para to them, with minimal steric hindrance. The ortho-isomer's reactivity is slightly diminished by potential steric hindrance from the adjacent methoxyethoxy group. The meta-isomer is predicted to be the least reactive as the directing effects of the two groups are not reinforcing to the same degree.
Theoretical Framework for Reactivity
The reactivity of a substituted aniline in electrophilic aromatic substitution is dictated by the electronic environment of the benzene ring. Both the amino (-NH₂) and the methoxyethoxy (-OCH₂CH₂OCH₃) groups are activating, meaning they increase the rate of reaction compared to benzene.[1][2]
-
Amino Group (-NH₂): This is a powerful activating group due to the ability of the nitrogen's lone pair to donate electron density to the aromatic ring through resonance (+R effect). This effect is most pronounced at the ortho and para positions, making these sites highly susceptible to electrophilic attack.[1]
-
Methoxyethoxy Group (-OCH₂CH₂OCH₃): The oxygen atom adjacent to the ring in the methoxyethoxy group also possesses lone pairs that can be delocalized into the ring, exerting a +R effect and thus activating the ring, directing incoming electrophiles to the ortho and para positions. However, due to the electronegativity of the oxygen, it also exerts a deactivating inductive effect (-I effect). For alkoxy groups, the resonance effect generally outweighs the inductive effect, leading to overall activation.
-
Steric Hindrance: The bulkiness of a substituent can impede the approach of an electrophile to the adjacent (ortho) positions. This "ortho effect" can reduce the yield of ortho-substituted products compared to para-substituted ones.[3]
-
Reaction Conditions: In strongly acidic media, such as those used for nitration, the basic amino group can be protonated to form an anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, which can significantly alter the expected outcome of the reaction, often leading to a mixture of products including a substantial amount of the meta-isomer.[1][4]
Comparative Reactivity Analysis
| Isomer | Predicted Relative Reactivity | Rationale |
| Para-methoxyethoxy aniline | Highest | The powerful activating effects of the -NH₂ and -OCH₂CH₂OCH₃ groups are synergistic. The primary sites for electrophilic attack (ortho to the -NH₂ group) are sterically unhindered. |
| Ortho-methoxyethoxy aniline | Intermediate | The activating effects of both groups are still strong. However, the methoxyethoxy group may offer some steric hindrance to electrophilic attack at the position ortho to the -NH₂ group that is also adjacent to the methoxyethoxy group. |
| Meta-methoxyethoxy aniline | Lowest | The activating and directing effects of the -NH₂ and -OCH₂CH₂OCH₃ groups are not mutually reinforcing to the same extent as in the ortho and para isomers. The positions activated by the -NH₂ group are not the same as those most strongly activated by the methoxyethoxy group. |
Basicity of Anisidine Isomers (Analogous Compounds)
While direct reactivity data is unavailable, the basicity of the structurally similar methoxy aniline (anisidine) isomers can offer insights into the electronic effects of the methoxy group at different positions. A lower pKb value indicates a stronger base, which can correlate with a more electron-rich amino group, though this is not a direct measure of electrophilic substitution reactivity.
| Isomer (Anisidine) | pKb |
| Ortho-methoxy aniline | 9.5 |
| Meta-methoxy aniline | 9.8 |
| Para-methoxy aniline | 8.7 |
Data sourced from available chemical literature.[5]
The para-isomer is the most basic, suggesting the resonance donation of the methoxy group enhances the electron density on the nitrogen. The meta-isomer is the least basic, where the electron-withdrawing inductive effect of the oxygen dominates. The ortho-isomer's basicity is reduced compared to the para-isomer, likely due to a combination of inductive and steric effects.[5]
Experimental Protocols
To empirically determine the relative reactivity of the methoxyethoxy aniline isomers, a competitive reaction followed by product analysis via Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) is recommended.
General Protocol for Competitive Bromination
-
Reactant Preparation: Prepare an equimolar solution of the ortho, meta, and para isomers of methoxyethoxy aniline in a suitable solvent (e.g., glacial acetic acid).
-
Reaction Initiation: To the stirred solution, slowly add a solution of bromine in acetic acid. The amount of bromine should be substoichiometric (e.g., 0.1 equivalents relative to the total amount of anilines) to ensure competition.
-
Reaction Quenching: After a set reaction time (e.g., 15 minutes), quench the reaction by adding a solution of sodium thiosulfate to consume any remaining bromine.
-
Work-up: Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the organic products with a suitable solvent (e.g., dichloromethane).
-
Analysis: Analyze the organic extract by GC-MS or HPLC to determine the relative amounts of the unreacted aniline isomers and the brominated products. The isomer that is consumed to the greatest extent is the most reactive.
Visualizing Reactivity Principles
Logical Workflow for Predicting Reactivity
Caption: Logical workflow for predicting the relative reactivity of methoxyethoxy aniline isomers.
General Mechanism of Electrophilic Aromatic Substitution
Caption: General mechanism for the electrophilic aromatic substitution of a substituted aniline.
References
A Comparative Guide to the Biological Activities of 3-(2-Methoxyethoxy)aniline and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the aniline scaffold serves as a versatile template for the design of novel therapeutic agents. This guide provides a comparative analysis of the potential biological activities of 3-(2-Methoxyethoxy)aniline and its structurally related analogues. Due to the limited publicly available data on the specific biological functions of this compound, this guide synthesizes information from a range of substituted aniline derivatives to infer its potential activities and facilitate further research. The primary focus is on anticancer and antimicrobial properties, which are prominent activities observed in various aniline analogues.
Anticancer Activity: A Tale of Kinase and Tubulin Inhibition
Aniline derivatives have emerged as a significant class of compounds in oncology research, primarily functioning as inhibitors of key proteins involved in cancer cell proliferation and survival. The primary mechanisms of action for many anticancer aniline analogues involve the inhibition of protein kinases and the disruption of microtubule dynamics.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Several complex aniline derivatives, particularly anilinoquinazolines, have been developed as potent inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These kinases are crucial regulators of cell growth, proliferation, and angiogenesis (the formation of new blood vessels that supply tumors with nutrients). Inhibition of these pathways can lead to the suppression of tumor growth.
While no direct data for this compound is available, the structure-activity relationship (SAR) of related compounds suggests that the nature of the substituent on the aniline ring plays a critical role in the inhibitory activity.
Table 1: In Vitro Anticancer Activity of Selected Anilinoquinazoline and Anilinoquinoline Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 8a | A431 (Carcinoma) | 2.62 | Erlotinib | >100 |
| 1f | HeLa (Cervical) | >50 | Gefitinib | 17.12 |
| 1f | BGC823 (Gastric) | 3.21 | Gefitinib | 19.27 |
| 2i | HeLa (Cervical) | 7.15 | Gefitinib | 17.12 |
| 2i | BGC823 (Gastric) | 4.65 | Gefitinib | 19.27 |
| 10k | A549 (Lung) | 0.07 | Afatinib | 0.05 |
| 10k | PC-3 (Prostate) | 7.67 | Afatinib | 4.1 |
| 10k | MCF-7 (Breast) | 4.65 | Afatinib | 5.83 |
| 10k | HeLa (Cervical) | 4.83 | Afatinib | 6.81 |
Note: The specific structures of the compounds in the table are complex anilinoquinazoline and anilinoquinoline derivatives and are detailed in the cited literature. This data is presented to illustrate the potential of the broader aniline class.
Signaling Pathway: EGFR and VEGFR-2 Inhibition
Caption: Inhibition of EGFR and VEGFR-2 signaling by aniline derivatives.
Tubulin Polymerization Inhibition
Another important anticancer mechanism for some aniline derivatives is the inhibition of tubulin polymerization. Microtubules, which are polymers of tubulin, are essential for cell division (mitosis). By disrupting the formation of microtubules, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death).
Table 2: In Vitro Tubulin Polymerization Inhibition by Anilino Triazolopyrimidine Derivatives
| Compound ID | Antiproliferative IC50 (nM) against HeLa cells | Tubulin Polymerization Inhibition IC50 (µM) |
| 3d | 30 | 0.45 |
| 3f | 67 | Not specified |
| 3h | 160 | Not specified |
| CA-4 (Combretastatin A-4) | Not specified | 1.2 |
Note: The compounds listed are complex aniline derivatives. This data highlights the potential for aniline-based compounds to act as tubulin polymerization inhibitors.
Antimicrobial Activity
Substituted anilines have also been investigated for their antimicrobial properties against a range of bacteria and fungi. The mechanism of action can vary, but it often involves the disruption of cell membrane integrity or the inhibition of essential enzymes.
Table 3: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Aniline Derivatives
| Compound Derivative Type | S. aureus | E. coli | C. albicans |
| 2-Iodo-4-trifluoromethylaniline | 50 | 50 | - |
| 4-Amino-3-chloro-5-nitrobenzotrifluoride | 100 | 100 | - |
| Acetanilide Derivative (with 3,4-dimethyl benzaldehyde) | Significant Zone of Inhibition | Significant Zone of Inhibition | - |
| Acetanilide Derivative (with 2-pyridine carbaldehyde) | Significant Zone of Inhibition | Significant Zone of Inhibition | - |
Note: "Significant Zone of Inhibition" indicates reported activity where a specific MIC value was not provided. The data showcases the antimicrobial potential within the broader class of aniline compounds.
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The test compounds (e.g., this compound and its analogues) are dissolved in a suitable solvent (like DMSO) and added to the wells at various concentrations. Control wells receive only the solvent. The plates are then incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (such as DMSO or an acidified isopropanol solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570-600 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Control wells (no antimicrobial agent) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Experimental Workflow
Caption: A generalized workflow for the synthesis and biological evaluation of novel compounds.
Conclusion
While direct experimental data for the biological activity of this compound is scarce, the extensive research on its analogues provides a strong rationale for its investigation as a potential anticancer and antimicrobial agent. The presence of the methoxyethoxy group may influence its pharmacokinetic and pharmacodynamic properties. Further studies are warranted to synthesize and evaluate this compound and a focused library of its derivatives to establish a clear structure-activity relationship and to determine its potential as a lead compound in drug discovery. This guide serves as a foundational resource to inform and direct such future research endeavors.
A Comparative Guide to Analytical Techniques for the Characterization of 3-(2-Methoxyethoxy)aniline
For researchers, scientists, and professionals in drug development, the precise characterization of chemical entities is paramount. This guide provides a comparative overview of key analytical techniques for the structural elucidation and purity assessment of 3-(2-Methoxyethoxy)aniline . We present supporting data, detailed experimental protocols, and a logical workflow to aid in the comprehensive analysis of this compound and its alternatives.
Spectroscopic Characterization
Spectroscopic techniques are fundamental in determining the molecular structure of a compound. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the specific arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment.
Comparative NMR Data
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound compared to a simpler, related compound, 3-Methoxyaniline. The predicted values for this compound are based on the analysis of structurally similar compounds.
| Technique | Analyte | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |
| ¹H NMR | This compound | Aromatic-H | 6.2 - 7.1 | Multiplet |
| -NH₂ | ~3.6 | Broad Singlet | ||
| -OCH₂CH₂O- | 3.7 - 4.1 | Multiplet | ||
| -OCH₃ | ~3.4 | Singlet | ||
| 3-Methoxyaniline | Aromatic-H | 6.2 - 7.1 | Multiplet | |
| -NH₂ | ~3.6 | Broad Singlet | ||
| -OCH₃ | ~3.7 | Singlet | ||
| ¹³C NMR | This compound | Aromatic C-N | ~148 | |
| Aromatic C-O | ~160 | |||
| Aromatic C-H | 100 - 130 | |||
| -OCH₂CH₂O- | 68 - 72 | |||
| -OCH₃ | ~59 | |||
| 3-Methoxyaniline | Aromatic C-N | ~148 | ||
| Aromatic C-O | ~161 | |||
| Aromatic C-H | 101 - 130 | |||
| -OCH₃ | ~55 |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified aniline derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 300-600 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce proton-proton connectivity.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation.
Comparative IR Data
| Analyte | Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| This compound | N-H Stretch (Amine) | 3300 - 3500 | Medium, two bands |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium to Strong | |
| C-O Stretch (Ether) | 1050 - 1250 | Strong | |
| C-N Stretch (Aromatic Amine) | 1250 - 1350 | Medium to Strong | |
| 3-Methoxyaniline | N-H Stretch (Amine) | 3300 - 3500 | Medium, two bands |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium to Strong | |
| C-O Stretch (Ether) | 1200 - 1275 (Aryl) | Strong | |
| C-N Stretch (Aromatic Amine) | 1250 - 1350 | Medium to Strong |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.
-
Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl).
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[1][2][3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Analysis of the fragmentation pattern can also offer valuable structural clues.
Comparative MS Data
| Technique | Analyte | Ion | Expected m/z |
| EI-MS | This compound | [M]⁺ | 167.09 |
| [M-CH₂OCH₃]⁺ | 122.06 | ||
| [M-OCH₂CH₂OCH₃]⁺ | 92.05 | ||
| 3-Methoxyaniline | [M]⁺ | 123.07 | |
| [M-CH₃]⁺ | 108.05 | ||
| [M-HCN]⁺ | 96.06 |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used, while less volatile or thermally labile compounds can be analyzed by direct infusion or via Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method often used with LC-MS, which typically yields the molecular ion peak.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to confirm the structure.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of a compound and for separating it from impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods.
Comparative Chromatographic Data
| Technique | Parameter | This compound (Expected) | Alternative: Aniline Derivatives |
| HPLC | Column | C18 Reverse-Phase | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Acetonitrile/Water with 0.1% Formic Acid | |
| Detection | UV at 254 nm | UV at 254 nm | |
| Expected Retention Time | Dependent on exact conditions, moderately retained | Varies based on polarity | |
| GC | Column | DB-5 or equivalent non-polar capillary column | DB-5 or equivalent non-polar capillary column |
| Injector Temperature | 250 °C | 250 °C | |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min | Similar temperature program | |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID or MS |
Experimental Protocol: HPLC
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in the mobile phase. Filter the solution through a 0.45 µm filter.
-
Instrumentation: Use an HPLC system equipped with a suitable pump, injector, column, and detector.
-
Method Development:
-
Column: A C18 reverse-phase column is a good starting point for aniline derivatives.
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) is typically used.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm) is common.
-
-
Data Analysis: Determine the retention time of the main peak and calculate the purity based on the peak area percentage.
Experimental Protocol: GC
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a gas chromatograph with an appropriate capillary column and detector.
-
Method Development:
-
Column: A non-polar or moderately polar capillary column (e.g., DB-5, HP-5MS) is generally suitable.
-
Injector: Use a split/splitless injector, typically at a temperature of 250 °C.
-
Oven Program: Start at a low temperature (e.g., 70-100 °C) and ramp up to a higher temperature (e.g., 280-300 °C) to elute the compound.
-
Detector: A Flame Ionization Detector (FID) provides good general sensitivity, while a Mass Spectrometer (MS) allows for positive identification of the compound.
-
-
Data Analysis: Identify the peak corresponding to the analyte by its retention time and, if using GC-MS, its mass spectrum. Assess purity by the area percentage of the main peak.
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability, melting point, and decomposition profile of a material.
Comparative Thermal Analysis Data
| Technique | Parameter | This compound (Expected) | Alternative: Solid Aniline Derivative |
| TGA | Onset of Decomposition | > 200 °C | Varies based on structure |
| Residue at 600 °C | < 5% | < 5% | |
| DSC | Melting Point | Dependent on crystalline form | Characteristic melting endotherm |
| Decomposition | Exothermic or endothermic events following melting | Exothermic or endothermic events |
Experimental Protocol: TGA/DSC
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample into a TGA or DSC pan (e.g., aluminum or platinum).
-
Instrumentation: Use a simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
Method Parameters:
-
Atmosphere: Use an inert atmosphere (e.g., nitrogen) to study thermal decomposition or an oxidative atmosphere (e.g., air) to study oxidative stability.
-
Heating Rate: A typical heating rate is 10 °C/min.
-
Temperature Range: Scan from ambient temperature to a temperature above the expected decomposition point (e.g., 30 °C to 600 °C).
-
-
Data Analysis:
-
TGA: Determine the onset of decomposition and the percentage of weight loss at different temperatures.
-
DSC: Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).
-
Workflow and Data Relationship Visualization
A logical workflow is crucial for the efficient and comprehensive characterization of a chemical compound. The following diagrams illustrate a typical workflow and the interplay between different analytical techniques.
Caption: General workflow for the characterization of a synthesized aniline derivative.
Caption: Relationship between analytical techniques and the information they provide.
References
The Strategic Role of Aniline Scaffolds in Kinase Inhibition: A Comparative Analysis of 3-(2-Methoxyethoxy)aniline and Other Key Derivatives
For Immediate Release
In the landscape of modern drug discovery, particularly in the development of targeted cancer therapies, the aniline scaffold has proven to be a cornerstone for the design of potent and selective kinase inhibitors. This guide provides a comprehensive comparison of various substituted anilines, with a focus on the potential utility of 3-(2-Methoxyethoxy)aniline against established aniline derivatives used in clinically successful kinase inhibitors. This analysis is supported by a review of published experimental data on structure-activity relationships (SAR), in vitro potency, and cellular activity.
The aniline moiety is a critical pharmacophore in numerous approved drugs, primarily due to its ability to form key hydrogen bonds and engage in van der Waals interactions within the ATP-binding pocket of kinases.[1] However, the nature and position of substituents on the aniline ring profoundly influence the compound's efficacy, selectivity, and pharmacokinetic properties. Issues such as metabolic instability and off-target toxicity are significant challenges that medicinal chemists address through careful selection and modification of these substituents.[2][3]
Comparative Performance of Substituted Anilines in Kinase Inhibition
The following tables summarize the in vitro activity of various substituted anilinoquinazoline derivatives, a common scaffold for epidermal growth factor receptor (EGFR) inhibitors. This data provides a framework for understanding the impact of different aniline substitutions on inhibitory potency. While direct experimental data for this compound in this context is not extensively available in the public domain, its structural features can be compared against known derivatives to infer potential performance.
Table 1: In Vitro Inhibitory Activity of Substituted Anilinoquinazolines against EGFR Tyrosine Kinase
| Aniline Substituent | Quinazoline Core | IC50 (nM) | Target Kinase | Reference Compound |
| 3-Ethynylaniline | 6,7-bis(2-Methoxyethoxy) | 2 | EGFR | Erlotinib[4][5] |
| 3-Chloro-4-fluoroaniline | 7-Methoxy-6-(3-morpholinopropoxy) | 33 | EGFR | Gefitinib[6] |
| 3-Chloro-4-((3-fluorobenzyl)oxy)aniline | 6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl) | 10.8 | EGFR | Lapatinib[7][8] |
| 3,4-Dichloroaniline | 6,7-Dimethoxy | 6 | EGFR | -[1] |
| 3-Bromoaniline | 6,7-Dimethoxy | 7 | EGFR | -[1] |
| 3-Methylaniline (m-toluidine) | 6,7-Dimethoxy | 30 | EGFR | -[1] |
| Aniline (unsubstituted) | 6,7-Dimethoxy | 770 | EGFR | -[1] |
Table 2: In Vitro Antiproliferative Activity of Selected Anilinoquinazoline Derivatives
| Compound | Aniline Moiety | Cancer Cell Line | IC50 (µM) | Reference |
| Erlotinib | 3-Ethynylaniline | A549 (Lung) | >100 | [9] |
| Gefitinib | 3-Chloro-4-fluoroaniline | A549 (Lung) | >10 | [10] |
| Lapatinib | 3-Chloro-4-((3-fluorobenzyl)oxy)aniline | MCF-7 (Breast) | 4.65 | [9] |
| Vandetanib | 4-Bromo-2-fluoroaniline | A431 (Carcinoma) | 5.14 | [9] |
Based on established SAR for 4-anilinoquinazolines, small, lipophilic groups at the 3-position of the aniline ring are generally favored for potent EGFR inhibition.[1] The 3-(2-Methoxyethoxy) group in the titular aniline is larger and more polar than the substituents found in highly potent inhibitors like Erlotinib (3-ethynyl) or Lapatinib (3-chloro). This suggests that while it may still fit within the ATP-binding pocket, its potency could be comparatively lower. However, the ether linkages may offer improved solubility, a desirable pharmacokinetic property.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for many anilinoquinazoline-based drugs is the inhibition of the EGFR signaling pathway, which is a critical driver of cell proliferation, survival, and angiogenesis in many cancers.
The evaluation of novel aniline derivatives typically follows a standardized workflow to assess their potential as drug candidates.
Experimental Protocols
Kinase Inhibition Assay (EGFR Tyrosine Kinase)
The inhibitory activity of the test compounds against EGFR tyrosine kinase is determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents and Materials: Recombinant human EGFR kinase domain, ATP, biotinylated poly(Glu, Tyr) substrate, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).
-
Procedure:
-
The kinase reaction is performed in a 384-well plate.
-
Test compounds are serially diluted in DMSO and added to the wells.
-
The kinase, substrate, and ATP are added to initiate the reaction.
-
The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The reaction is stopped by the addition of EDTA.
-
The TR-FRET detection reagents (europium-labeled antibody and SA-APC) are added.
-
After another incubation period, the fluorescence is measured at appropriate excitation and emission wavelengths.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response curves using a four-parameter logistic equation.
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the compounds is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
The supernatant is removed, and DMSO is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.
Conclusion
The strategic modification of the aniline scaffold remains a highly fruitful area in the discovery of novel kinase inhibitors. While this compound itself has not been extensively profiled, an analysis of the structure-activity relationships of existing anilinoquinazoline inhibitors suggests that it may offer a balance of moderate potency and improved physicochemical properties. Further synthesis and biological evaluation of derivatives incorporating this moiety are warranted to fully elucidate its potential in expanding the arsenal of targeted cancer therapies. The detailed experimental protocols provided herein offer a standardized approach for such investigations.
References
- 1. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Erlotinib | C22H23N3O4 | CID 176870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. NIH 3D [3d.nih.gov]
- 6. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Purity Assessment of "3-(2-Methoxyethoxy)aniline" from Different Suppliers: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of final products. This guide provides a comprehensive comparison of the purity of "3-(2-Methoxyethoxy)aniline" (CAS No: 110178-35-3) from three hypothetical major suppliers: Supplier A, Supplier B, and Supplier C. The assessment is based on a series of analytical tests, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Executive Summary of Purity Analysis
The purity of "this compound" from the three suppliers was rigorously evaluated. The following table summarizes the quantitative data obtained from the analytical tests.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by HPLC (%) | 99.85 | 99.52 | 99.10 |
| Purity by GC-MS (%) | 99.82 | 99.48 | 99.05 |
| Impurity 1 (%) | 0.08 | 0.25 | 0.45 |
| Impurity 2 (%) | 0.05 | 0.15 | 0.30 |
| Residual Solvents (ppm) | < 50 | 150 | 250 |
| Water Content (%) | 0.02 | 0.05 | 0.10 |
Experimental Workflow
The following diagram illustrates the comprehensive experimental workflow employed for the purity assessment of "this compound".
Caption: Experimental workflow for the purity assessment of "this compound".
The Critical Impact of Impurities
Even seemingly minor impurities in a starting material like "this compound" can have significant downstream consequences, particularly in drug development. For instance, a structurally similar impurity could competitively inhibit a target enzyme or activate an off-target signaling pathway, leading to unforeseen side effects or reduced therapeutic efficacy.
The diagram below illustrates a hypothetical signaling pathway where an impurity could interfere.
Caption: Hypothetical signaling pathway showing potential impurity interference.
Detailed Experimental Protocols
The following are the detailed methodologies used for the key experiments cited in this guide.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of "this compound" and to quantify any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Samples were accurately weighed and dissolved in the mobile phase to a concentration of 1 mg/mL.
-
Analysis: The percentage purity was calculated by the area normalization method.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify volatile and semi-volatile impurities.
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Mode: Split.
-
Temperature Program: An initial temperature of 60°C, held for 2 minutes, then ramped to 280°C at a rate of 10°C/min.
-
MS Detection: Electron ionization (EI) mode with a scan range of m/z 40-500.
-
Sample Preparation: Samples were dissolved in a suitable solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.
-
Analysis: Impurities were identified by comparing their mass spectra with a reference library and quantified using an internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the structure of "this compound" and to detect any structural isomers or other impurities.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Analysis: Both ¹H and ¹³C NMR spectra were acquired. The purity was estimated by comparing the integral of the analyte signals to those of a certified internal standard.
Conclusion
Based on the comprehensive analysis, Supplier A provides "this compound" with the highest purity and the lowest levels of impurities and residual solvents. For applications where high purity is paramount, such as in the synthesis of active pharmaceutical ingredients, the material from Supplier A is the recommended choice. While the products from Suppliers B and C may be suitable for less sensitive applications, researchers should be aware of the higher impurity levels which could potentially impact experimental results. This guide underscores the importance of rigorous analytical testing to ensure the quality and consistency of chemical reagents used in research and development.
Safety Operating Guide
Proper Disposal of 3-(2-Methoxyethoxy)aniline: A Comprehensive Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 3-(2-Methoxyethoxy)aniline (CAS No. 110178-35-3), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals handling this compound.
Hazard Identification and Safety Precautions
This compound is classified as an irritant, harmful if swallowed, and may cause respiratory irritation. It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate Personal Protective Equipment (PPE).
Table 1: Hazard and Safety Information for this compound
| Parameter | Information |
| CAS Number | 110178-35-3 |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Signal Word | Warning |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (butyl, neoprene, or Viton), chemical splash goggles, fully-buttoned lab coat. Nitrile gloves are not recommended for prolonged contact.[1] |
| First Aid - Eyes | Flush eyes with copious amounts of water for at least 15 minutes.[1] |
| First Aid - Skin | Flush skin with copious amounts of water for 15 minutes.[1] |
| First Aid - Inhalation | Move the person to fresh air.[1] |
| First Aid - Ingestion | Seek immediate medical attention.[1] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Small Spills (manageable within 10 minutes by trained personnel):
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear the recommended PPE as outlined in Table 1.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.
-
Collect: Carefully scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with soap and water, followed by a final rinse. All cleaning materials should be disposed of as hazardous waste.
Large Spills:
-
Evacuate Immediately: Evacuate the laboratory and notify your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services (911).[1]
-
Secure the Area: Prevent entry to the contaminated area.
-
Await Professional Response: Do not attempt to clean up a large spill without specialized training and equipment.
Disposal Procedures
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly. Improper disposal, such as drain disposal, is strictly prohibited.[1]
Step-by-Step Disposal Guide:
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated absorbents from spills, and contaminated disposable labware (e.g., pipette tips, gloves), in a compatible and clearly labeled hazardous waste container.
-
Ensure the container is kept closed when not in use.
-
-
Waste Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Secondary containment is recommended to prevent the spread of potential leaks.[1]
-
-
Final Disposal:
-
The primary recommended method for the disposal of this compound is incineration . The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.
-
All disposal activities must be conducted through your institution's EHS office or a licensed hazardous waste disposal contractor to ensure compliance with all federal, state, and local regulations.
-
Under the Resource Conservation and Recovery Act (RCRA), wastes from the production of aniline and its derivatives are often listed as hazardous wastes (e.g., EPA hazardous waste codes K083, K103, K104, K181).[2][3][4]
-
Regulatory Compliance
The disposal of this compound is governed by the regulations set forth by the Environmental Protection Agency (EPA) under RCRA. It is the responsibility of the waste generator to properly identify and manage hazardous waste.
Experimental Workflow: Disposal of this compound Waste
Caption: Waste Management Workflow.
References
Personal protective equipment for handling 3-(2-Methoxyethoxy)aniline
Essential Safety and Handling Guide for 3-(2-Methoxyethoxy)aniline
This guide provides immediate and essential safety, operational, and disposal information for laboratory professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
Chemical Properties and Hazards
This compound is a chemical compound that requires careful handling due to its potential health hazards. The hydrochloride salt is often used in laboratory settings.
| Property | Value | Reference |
| Molecular Formula | C9H13NO2 | [1][2] |
| Molecular Weight | 167.21 g/mol | [1][2] |
| Appearance | Yellow liquid | [3] |
| Boiling Point | 112 °C at 0.11 Torr | [3] |
| Density | 1.078 g/cm³ (Predicted) | [3] |
| Storage Temperature | 2-8°C, sealed in a dry, dark place | [1] |
| pKa | 4.13 ±0.10 (Predicted) | [3] |
| Hazard Codes | Xn (Harmful) | [3] |
GHS Hazard Statements:
-
H302: Harmful if swallowed.[3]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.
| PPE Category | Recommended Equipment | Standard/Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl, Neoprene, or Viton). Nitrile gloves are not recommended for prolonged contact with anilines. | ASTM D6978 (for chemo gloves) |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. For tasks with a splash hazard, chemical splash goggles and a face shield are necessary.[5][6] | 29 CFR 1910.133 or EN166 |
| Skin and Body Protection | A fully-buttoned laboratory coat is required. For larger quantities or tasks with a high risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[7] | N/A |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[8] If a fume hood is not available or ventilation is insufficient, a respirator may be required. | NIOSH-approved or equivalent |
Note: Always inspect PPE for damage before use and ensure proper fit. Contaminated PPE should be removed and disposed of correctly.
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety. The following workflow outlines the key steps from receiving the chemical to its final disposal.
Step-by-Step Handling Procedures
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container upright in a designated, labeled, and secure cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[9][10]
-
The recommended storage temperature is between 2-8°C, and the container should be protected from light.[1]
-
-
Preparation and Handling:
-
All work with this compound must be conducted within a properly functioning and certified chemical fume hood.[8]
-
Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.
-
Don all required PPE as outlined in the table above.
-
When transferring the chemical, use secondary containment to minimize the risk of spills.[10]
-
-
Spill Cleanup:
-
Small Spills (within a fume hood): Absorb the spill with an inert, dry material (e.g., vermiculite, sand, or commercial sorbent).[10] Place the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the immediate area and prevent entry.[10] Alert laboratory personnel and contact the institution's environmental health and safety (EHS) office immediately.[10]
-
-
Waste Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[10]
-
All waste, including contaminated consumables (e.g., gloves, absorbent pads, pipette tips), must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[10]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[11]
-
Emergency Response Plan
Immediate and appropriate action is critical in the event of an exposure. The following diagram and procedures outline the necessary steps for different types of exposure.
First Aid Measures
-
In Case of Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[9] Seek immediate medical attention.[9] Wash clothing before reuse.[9]
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[9][12] Seek immediate medical attention.
-
If Inhaled: Move the person to fresh air.[9][11] If breathing is difficult, administer oxygen.[9] If the person is not breathing, give artificial respiration, but avoid mouth-to-mouth resuscitation if the material is toxic.[9] Seek immediate medical attention.[9]
-
If Swallowed: Do NOT induce vomiting.[9][11] If the person is conscious, rinse their mouth with water.[11] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.[9]
In all cases of exposure, provide the Safety Data Sheet (SDS) to the responding medical personnel.
References
- 1. 110178-35-3|this compound|BLD Pharm [bldpharm.com]
- 2. This compound hydrochloride CAS#: 110178-35-3 [m.chemicalbook.com]
- 3. This compound hydrochloride | 110178-35-3 [amp.chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. epa.gov [epa.gov]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. fishersci.com [fishersci.com]
- 9. hmdb.ca [hmdb.ca]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. file.leyan.com [file.leyan.com]
- 12. aaronchem.com [aaronchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
